2-Chloro-5-P-tolyloxazole
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-5-(4-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3 |
InChI Key |
TWHIOOADUVRJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on 2-Chloro-5-p-tolyloxazole: A Focus on Analog Data
Disclaimer: Extensive searches for the chemical properties, experimental protocols, and biological activities of 2-Chloro-5-p-tolyloxazole did not yield any specific data for this compound. This suggests that it may be a novel or sparsely documented chemical entity. This guide will therefore focus on the available information for its closest structural analog, 2-Chloro-5-phenyloxazole , and provide general insights into the chemistry of related oxazole derivatives. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.
Core Chemical Properties of the Closest Analog: 2-Chloro-5-phenyloxazole
Due to the absence of specific data for this compound, the following table summarizes the known quantitative data for 2-Chloro-5-phenyloxazole, where the p-tolyl group is replaced by a phenyl group.
| Property | Value | Source |
| CAS Number | 62124-43-0 | [1] |
| Molecular Formula | C9H6ClNO | [1] |
| Molecular Weight | 179.6 g/mol | [1] |
| IUPAC Name | 2-chloro-5-phenyl-1,3-oxazole | [1] |
| Physical Form | Yellow Solid or Liquid | |
| Purity | 97% | |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C |
Synthesis and Reactivity of Substituted Oxazoles
While a specific synthesis protocol for this compound is not available, the synthesis of substituted oxazoles is a well-established area of organic chemistry.
General Synthetic Methodologies
A common and versatile method for synthesizing 5-substituted oxazoles is the Van Leusen Oxazole Synthesis . This one-pot reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] For the synthesis of the target compound, a potential starting material would be p-tolyl aldehyde.
Reactivity of the Oxazole Ring
The oxazole ring exhibits distinct reactivity patterns:
-
Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, primarily at the C-5 position. The presence of an electron-donating group on the ring activates it towards electrophilic attack.[3]
-
Nucleophilic Substitution: Halogen atoms on the oxazole ring are susceptible to nucleophilic substitution. The reactivity of halogens follows the order C-2 > C-4 > C-5.[3] Therefore, the chlorine atom at the C-2 position in the target molecule is expected to be reactive towards nucleophiles.
-
Stability: Oxazoles are generally more resistant to acids than furans but can be unstable in acidic media, potentially leading to ring cleavage.[4]
Experimental Protocols
No specific experimental protocols for the synthesis or analysis of this compound were found in the available literature. Researchers interested in synthesizing this compound could adapt general procedures for the synthesis of 2-chloro-5-aryl-oxazoles, potentially starting from 2-amino-1-(p-tolyl)ethan-1-one or through a multi-step synthesis involving the construction of the oxazole ring followed by chlorination.
Safety and Handling
Specific safety data for this compound is unavailable. However, based on the hazard statements for the analog 2-Chloro-5-phenyloxazole, caution should be exercised.
Hazard Statements for 2-Chloro-5-phenyloxazole:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/ eye protection/ face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this and any related compounds in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Logical Relationships and Visualization
The following diagram illustrates the structural relationship between the target compound, this compound, and its closest analog for which data is available, 2-Chloro-5-phenyloxazole.
References
An In-depth Technical Guide to a Proposed Synthesis Pathway for 2-Chloro-5-p-tolyloxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis pathway for the target molecule, 2-Chloro-5-p-tolyloxazole. Due to the absence of a direct, documented synthesis in the current literature, this guide details a rational, three-step approach commencing from commercially available starting materials. The proposed pathway leverages well-established chemical transformations, including the Van Leusen oxazole synthesis, a Hantzsch-type condensation for the formation of a key aminoxazole intermediate, and a concluding Sandmeyer reaction for the introduction of the chloro-substituent.
Each step is presented with a detailed experimental protocol, based on analogous transformations found in the literature. Quantitative data, where available from related syntheses, is summarized in tabular format to provide a clear overview of expected yields and reaction parameters.
Proposed Synthesis Pathway Overview
The proposed synthesis of this compound is envisioned to proceed through the following three key stages:
-
Step 1: Synthesis of 5-p-tolyloxazole via the Van Leusen oxazole synthesis, reacting p-tolualdehyde with tosylmethyl isocyanide (TosMIC).
-
Step 2: Synthesis of 2-Amino-5-p-tolyloxazole from 2-bromo-1-(p-tolyl)ethan-1-one and urea.
-
Step 3: Synthesis of this compound through a Sandmeyer reaction of the 2-Amino-5-p-tolyloxazole intermediate.
Figure 1: Proposed three-step synthesis pathway for this compound.
Step 1: Synthesis of 5-p-tolyloxazole
The initial step involves the formation of the oxazole ring system using the Van Leusen oxazole synthesis. This reaction is a reliable method for the preparation of 5-substituted oxazoles from aldehydes.[1][2][3]
Experimental Protocol:
To a stirred solution of p-tolualdehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol, potassium carbonate (2.0 eq) is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 5-p-tolyloxazole.
Quantitative Data for Analogous Van Leusen Oxazole Syntheses:
| Aldehyde | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | K2CO3 | Methanol | 85 | [1] |
| 4-Chlorobenzaldehyde | K2CO3 | Methanol | 90 | [1] |
| 2-Naphthaldehyde | K2CO3 | Methanol | 82 | [1] |
Step 2: Synthesis of 2-Amino-5-p-tolyloxazole
The second step aims to produce the key intermediate, 2-Amino-5-p-tolyloxazole. This can be achieved through the condensation of an α-haloketone with urea, a method analogous to the Hantzsch thiazole synthesis.[4] The starting material, 2-bromo-1-(p-tolyl)ethan-1-one, is commercially available.
Experimental Protocol:
A mixture of 2-bromo-1-(p-tolyl)ethan-1-one (1.0 eq) and urea (2.0 eq) in dimethylformamide (DMF) is heated at 120 °C in a sealed vessel for 3-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Amino-5-p-tolyloxazole.
Quantitative Data for Analogous 2-Aminooxazole Syntheses:
| α-Bromoketone | Base | Solvent | Yield (%) | Reference |
| α-Bromoacetophenone | Urea | DMF | ~50 | [4] |
| α-Bromo-4'-methylacetophenone | Urea | DMF | ~50 | [4] |
| α-Bromo-4'-fluoroacetophenone | Urea | DMF | ~50 | [4] |
Step 3: Synthesis of this compound via Sandmeyer Reaction
The final step involves the conversion of the 2-amino group of 2-Amino-5-p-tolyloxazole to a chloro group using the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.[5]
Experimental Protocol:
2-Amino-5-p-tolyloxazole (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid, also maintained at 0-5 °C. The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature. The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Quantitative Data for Analogous Sandmeyer Reactions on Heterocyclic Amines:
| Substrate | Reagents | Yield (%) | Reference |
| 2-Aminothiazole derivative | CuBr, n-butyl nitrite | 46 (monobromination) | [5] |
| 5-Aminopyridine derivative | NaNO2/HCl, SO2, CuCl | Good yields (for sulfonyl chloride) | [6] |
| 2-Aminopyrimidine derivative | t-BuONO, SbCl3 | Not specified (for chlorination) | [5] |
Logical Workflow for the Proposed Synthesis
Figure 2: Logical workflow of the proposed synthesis and analysis.
Concluding Remarks
This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound. The proposed pathway is grounded in well-established and versatile organic reactions. The provided experimental protocols are derived from closely related literature precedents and offer a solid foundation for practical implementation in a laboratory setting. Researchers undertaking this synthesis should meticulously optimize the reaction conditions for each step to maximize yields and purity. Standard analytical techniques, such as NMR, mass spectrometry, and elemental analysis, will be crucial for the characterization and confirmation of the structures of the intermediates and the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
Spectroscopic Characterization of 2-Chloro-5-p-tolyloxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Chloro-5-p-tolyloxazole. Due to the absence of published experimental data for this specific molecule, this document outlines the standard methodologies and predicted spectroscopic data based on the analysis of structurally similar compounds. This guide serves as a predictive framework for researchers engaged in the synthesis and characterization of new oxazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | Doublet | 2H | Protons ortho to the oxazole ring on the p-tolyl group |
| ~7.2-7.4 | Doublet | 2H | Protons meta to the oxazole ring on the p-tolyl group |
| ~7.1-7.3 | Singlet | 1H | Proton on the oxazole ring (C4-H) |
| ~2.4 | Singlet | 3H | Methyl group protons on the p-tolyl substituent |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C2 (Carbon bearing chlorine on the oxazole ring) |
| ~150-155 | C5 (Carbon bearing the p-tolyl group on the oxazole ring) |
| ~140-145 | Quaternary carbon of the p-tolyl group attached to the oxazole |
| ~138-142 | Quaternary carbon of the p-tolyl group bearing the methyl group |
| ~129-131 | CH carbons of the p-tolyl ring |
| ~125-128 | CH carbons of the p-tolyl ring |
| ~120-125 | C4 (CH of the oxazole ring) |
| ~21 | Methyl carbon of the p-tolyl group |
Table 3: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium | C-H stretching (aromatic and oxazole ring) |
| ~2900-3000 | Medium-Weak | C-H stretching (methyl group) |
| ~1600-1620 | Strong | C=N stretching (oxazole ring) |
| ~1500-1580 | Strong | C=C stretching (aromatic and oxazole rings) |
| ~1000-1100 | Strong | C-O-C stretching (oxazole ring) |
| ~800-850 | Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| [M]+• | High | Molecular ion peak |
| [M+2]+• | ~1/3 of [M]+• | Isotopic peak due to ³⁷Cl |
| Various | Variable | Fragmentation pattern consistent with the loss of Cl, CO, and cleavage of the tolyl group. |
Experimental Protocols
The acquisition of the spectroscopic data outlined above would follow standard, well-established laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for small organic molecules and would likely be suitable for this compound. Electrospray Ionization (ESI) could also be used, particularly if coupled with LC.
-
Mass Analysis: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow from sample preparation to structural elucidation.
2-Chloro-5-P-tolyloxazole CAS number and molecular weight
To the Attention of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for "2-Chloro-5-p-tolyloxazole," we have been unable to identify a specific CAS (Chemical Abstracts Service) number or definitive molecular weight for this compound. Publicly available chemical databases and scientific literature do not appear to contain entries for this exact chemical structure.
This suggests that "this compound" may be a novel compound, one that has not been synthesized, or is not commonly available through commercial suppliers.
While information on the target compound is unavailable, data for structurally related molecules were retrieved. These include:
-
2-Chloro-5-phenyloxazole: This compound, which has a phenyl group instead of a p-tolyl group at the 5-position, has a registered CAS number of 62124-43-0 and a molecular weight of 179.61 g/mol .
-
5-(p-Tolyl)oxazole: This related structure, lacking the chloro group at the 2-position, is registered under CAS number 143659-19-2.
-
2-Chloro-5-(p-tolyl)thiazole derivatives: A number of thiazole-based analogues containing the "2-Chloro-5-(p-tolyl)" moiety were identified, though none were the requested oxazole.
Without a confirmed CAS number and established physicochemical properties for "this compound," it is not possible to provide an in-depth technical guide that includes experimental protocols, signaling pathways, or other detailed data as requested. The foundational information required for such a document is not present in the available scientific and chemical literature.
We advise researchers interested in this specific structure to first consult resources on novel chemical synthesis to produce and characterize the compound. Following its synthesis and confirmation of its structure and properties, further research into its biological activity and other characteristics could be pursued.
A Technical Guide to Determining the Solubility of 2-Chloro-5-P-tolyloxazole in Organic Solvents for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for determining the solubility of 2-Chloro-5-p-tolyloxazole, a key physicochemical property influencing its development as a potential therapeutic agent. While specific experimental data for this compound is not publicly available, this document outlines the established principles and protocols for solubility assessment in various organic solvents relevant to pharmaceutical sciences.
Introduction to Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's success. It directly impacts bioavailability, formulation strategies, and purification processes. For a compound like this compound, understanding its solubility profile in a range of organic solvents is essential for preclinical and clinical development. Organic solvents are widely used in synthesis, crystallization, and the preparation of dosing solutions for toxicological and pharmacological studies.
General Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring a chlorinated oxazole ring and a p-tolyl group, suggests it is a relatively nonpolar molecule with some capacity for polar interactions. Therefore, it is expected to exhibit higher solubility in nonpolar to moderately polar organic solvents.
Factors influencing solubility include:
-
Solvent Polarity: A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
-
Purity of the Compound: Impurities can significantly affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.
Recommended Organic Solvents for Solubility Screening
A standard panel of organic solvents should be used to determine the solubility of this compound. These solvents are commonly used in pharmaceutical development and cover a range of polarities and functionalities.
Table 1: Recommended Organic Solvents for Solubility Screening of this compound
| Solvent Class | Recommended Solvents | Rationale for Use in Drug Development |
| Alcohols | Methanol, Ethanol, Isopropanol | Common solvents for synthesis, purification, and formulation. |
| Ketones | Acetone, Methyl Ethyl Ketone | Good solvents for a wide range of organic compounds. |
| Esters | Ethyl Acetate | Frequently used in extraction and chromatography. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic solvents with good solvating properties. |
| Halogenated | Dichloromethane (DCM) | Excellent solvent for nonpolar compounds, used in synthesis. |
| Aromatic | Toluene | Nonpolar solvent, useful for understanding solubility in lipids. |
| Amides | Dimethylformamide (DMF) | Polar aprotic solvent with strong solvating power. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent, often used for initial stock solutions. |
| Hydrocarbons | Heptane, Hexane | Nonpolar solvents, useful for assessing lipophilicity. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It is a reliable and widely accepted technique.
4.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for Solubility Determination.
Conclusion
Determining the solubility of this compound in a variety of organic solvents is a fundamental step in its development as a pharmaceutical agent. While specific data is not yet available in the public domain, the well-established shake-flask method, coupled with a systematic approach to solvent selection and quantitative analysis, provides a robust framework for generating this critical information. The resulting solubility profile will be invaluable for guiding formulation development, optimizing purification processes, and ensuring the successful progression of this compound through the drug development pipeline.
Potential Biological Activity of 2-Chloro-5-p-tolyloxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide explores the potential biological activities of 2-Chloro-5-p-tolyloxazole derivatives, a class of compounds for which specific biological data is not yet available in the public domain. By examining the structure-activity relationships (SAR) of structurally analogous 5-aryloxazole and 2-substituted-5-aryloxazole derivatives, we can infer the likely biological profile of this novel compound class. This document provides a detailed overview of the known biological activities of related oxazole derivatives, their mechanisms of action, and the experimental protocols used for their evaluation, offering a predictive framework for the research and development of this compound derivatives.
Introduction to the Oxazole Scaffold
Oxazole, a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom, is a key structural motif in numerous natural products and synthetic pharmaceuticals.[1] The versatility of the oxazole ring allows for substitutions at various positions, leading to a diverse range of biological activities. Marketed drugs containing the oxazole moiety include the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole, highlighting the therapeutic relevance of this scaffold.[1]
Inferred Biological Activities of this compound Derivatives
Based on the biological profiles of structurally similar compounds, this compound derivatives are predicted to exhibit a range of biological activities. The presence of a chlorine atom at the 2-position and a p-tolyl group at the 5-position is expected to modulate the electronic and steric properties of the oxazole core, influencing its interaction with biological targets.
Potential Antimicrobial Activity
Substituted oxazole derivatives have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens.[1][2] The biological activity is often influenced by the nature and position of substituents on the oxazole ring.
Structure-Activity Relationship Insights:
-
5-Aryl Substitution: The presence of an aryl group at the 5-position of the oxazole ring is a common feature in antimicrobial oxazole derivatives. The nature of the substituent on this aryl ring can significantly impact activity. For instance, electron-withdrawing groups on the 5-phenyl ring have been shown to enhance antibacterial activity in some series.
-
2-Substituent: The substituent at the 2-position also plays a crucial role. While many studies focus on 2-amino or 2-alkyl/aryl substituted oxazoles, the introduction of a halogen like chlorine could potentially enhance antimicrobial potency due to increased lipophilicity and electronic effects.
Predicted Activity Profile:
This compound derivatives are hypothesized to possess antibacterial and antifungal properties. The p-tolyl group at the 5-position may contribute to favorable interactions with microbial targets, while the 2-chloro substituent could enhance membrane permeability and overall efficacy.
Table 1: Antimicrobial Activity of Representative 5-Aryloxazole Derivatives
| Compound ID | R1 | R2 | Test Organism | MIC (µg/mL) | Reference |
| 1 | H | p-Cl-Ph | Bacillus subtilis | 12.5 | [1] |
| 2 | H | p-Br-Ph | Bacillus subtilis | 12.5 | [1] |
| 3 | H | p-NO2-Ph | Escherichia coli | 25 | [1] |
| 4 | CH3 | p-tolyl | Staphylococcus aureus | - | - |
Note: Data for a direct this compound derivative is not available. This table presents data for structurally related compounds to infer potential activity.
Potential Anticancer Activity
The oxazole scaffold is a key component in several classes of anticancer agents, with mechanisms of action including tubulin polymerization inhibition and kinase inhibition.
Structure-Activity Relationship Insights:
-
VEGFR2 Kinase Inhibition: 2-Anilino-5-aryloxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a key target in angiogenesis.[3] Optimization of the substituents on both the 2-anilino and 5-aryl rings has led to compounds with significant enzymatic and cellular activity.[3]
-
Antiproliferative Activity: Various substituted oxazoles have demonstrated cytotoxic effects against a range of cancer cell lines. The substitution pattern on the 5-aryl ring is critical for this activity.
Predicted Activity Profile:
The this compound scaffold could serve as a basis for the development of novel anticancer agents. The 2-chloro substituent might influence the binding affinity to target proteins, while the 5-p-tolyl group could be oriented within a hydrophobic pocket of an enzyme's active site.
Table 2: Anticancer Activity of Representative 5-Aryloxazole Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 5 | Anilino | Phenyl | HUVEC | 0.03 | [3] |
| 6 | Anilino | 3-pyridyl-Ph | HT29 | 0.01 | [3] |
Note: This table showcases the potential of the 5-aryloxazole scaffold in anticancer drug discovery. The specific activity of a 2-chloro derivative would require experimental validation.
Potential Anti-inflammatory Activity
Certain oxazole derivatives, such as Oxaprozin, are known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.
Predicted Activity Profile:
While direct evidence is lacking, the structural features of this compound suggest a potential for anti-inflammatory activity. The overall shape and electronic distribution of the molecule could allow it to bind to the active site of enzymes involved in the inflammatory cascade, such as COX-1 and COX-2.
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for evaluating the biological activity of this compound derivatives, based on protocols used for analogous compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
VEGFR2 Kinase Inhibition Assay
-
Assay Components: The assay is typically performed in a buffer containing VEGFR2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: The test compound is pre-incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 Determination: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of oxazole derivatives.
Figure 1: A generalized workflow for the discovery and development of novel biologically active oxazole derivatives.
References
A Technical Review of 2-Chloro-5-p-tolyloxazole and its Analogs: Synthesis, Potential Biological Activities, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2-Chloro-5-p-tolyloxazole and its analogs. Due to the limited specific research on the p-tolyl derivative, this review focuses on the broader class of 2-chloro-5-aryloxazoles, with a particular emphasis on the closely related 2-chloro-5-phenyloxazole. The synthesis, potential biological activities, and experimental protocols are discussed, drawing upon data from analogous compounds to infer the properties and potential of this chemical scaffold.
Introduction
Oxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The oxazole ring system is present in numerous natural products and synthetic compounds with a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] The introduction of a chlorine atom at the 2-position and an aryl group at the 5-position of the oxazole ring can significantly influence the molecule's physicochemical properties and biological activity, making 2-chloro-5-aryloxazoles an intriguing scaffold for drug discovery.
Synthesis of 2-Chloro-5-aryloxazoles
The synthesis of 2-chloro-5-aryloxazoles can be achieved through several established synthetic routes for oxazole formation, followed by chlorination, or by using chlorinated starting materials. A common and versatile method is the Robinson-Gabriel synthesis and its variations.
General Synthetic Workflow
A plausible synthetic route to this compound, inferred from general oxazole syntheses, is outlined below. This multi-step process typically starts from an α-acylamino ketone, which is then cyclized and dehydrated to form the oxazole ring.
Caption: General synthetic workflow for 2-Chloro-5-aryloxazoles.
Experimental Protocols
Step 1: Synthesis of α-Acylamino Ketone
-
An α-haloketone precursor, such as 2-bromo-1-(p-tolyl)ethan-1-one, is reacted with a primary amide (e.g., chloroacetamide) in a suitable solvent like DMF or acetonitrile.
-
A non-nucleophilic base, such as potassium carbonate or triethylamine, is added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated to 50-80°C for several hours.
-
After completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the α-acylamino ketone.
Step 2: Cyclodehydration to form the Oxazole Ring
-
The α-acylamino ketone is treated with a dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).
-
The reaction is typically carried out at elevated temperatures (e.g., 80-120°C).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto ice-water and neutralized with a base (e.g., sodium bicarbonate).
-
The crude product is then extracted, purified by column chromatography to yield the this compound.
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been explicitly reported. However, based on the known pharmacological profiles of structurally similar compounds, several potential applications can be inferred. Halogenated oxazoles have demonstrated a range of biological effects, including anticancer and antivascular activities.[2]
Anticancer Activity
Many substituted oxazole derivatives have been investigated for their anticancer properties.[7] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis. For instance, some halogenated oxazoles have shown cytotoxic effects against various cancer cell lines.[2]
Hypothetical Signaling Pathway in Cancer Cells
Based on the activities of other small molecule kinase inhibitors, a 2-chloro-5-aryloxazole could potentially interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Antimicrobial Activity
Oxazole derivatives have also been explored for their antibacterial and antifungal properties. The presence of the chloro and tolyl groups could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.
Quantitative Data from Analogs
While specific quantitative data for this compound is unavailable, the following table summarizes the biological activity of some related oxazole and isoxazole derivatives to provide a comparative context.
| Compound Class | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Halogenated Oxazoles | Cytotoxicity (HT-29 colon carcinoma) | nM range | [2] |
| Substituted Oxazoles | Antibacterial (E. coli) | Varies (e.g., 20 mm inhibition zone) | [2] |
| 2-Aryl-5-hydroxy benzoxazoles | Anticancer (various cell lines) | µM range | [7] |
Note: The data presented is for analogous compound classes and should be interpreted as indicative of the potential activity of this compound, not as directly measured values.
Future Directions and Conclusion
The 2-chloro-5-aryloxazole scaffold represents a promising starting point for the development of novel therapeutic agents. The limited research specifically on this compound highlights a significant opportunity for further investigation. Future research should focus on:
-
Optimized Synthesis: Development of a high-yield, scalable synthetic route for this compound and a library of its analogs.
-
Biological Screening: Comprehensive in vitro and in vivo screening of these compounds against a panel of cancer cell lines and microbial strains to determine their therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aryl group and the substituent at the 2-position to elucidate the structural requirements for optimal activity and selectivity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacological Applications of 1,3-Oxazoles: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Reactivity of the Chlorine Atom in 2-Chloro-Oxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the chlorine atom located at the C2 position of the oxazole ring. The 2-chloro-oxazole moiety is a versatile building block in medicinal chemistry and materials science, offering a reactive handle for the introduction of various functional groups through several key reaction types. This document details the primary transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Concepts of Reactivity
The oxazole ring is an electron-deficient π-system. The electronegativity of the nitrogen and oxygen atoms lowers the electron density of the ring carbons, particularly at the C2 position. This inherent electron deficiency makes the C2 position susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. Consequently, the chlorine atom at C2 acts as an effective leaving group in various transformations. The order of reactivity for halogen substitution on the oxazole ring is generally C2 > C5 > C4.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-chloro-oxazole derivatives, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are among the most significant and widely utilized transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C2 position of the oxazole and a variety of sp²- and sp³-hybridized carbon atoms from organoboron reagents. This reaction is particularly effective for the synthesis of 2-aryl and 2-heteroaryl oxazoles.
The following table summarizes the yields for the Suzuki-Miyaura coupling of 2-chloro-4-phenyloxazole with various boronic acids.[2][3]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (10), PCy₃ (20) | K₃PO₄ | Dioxane | 10 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (10), PCy₃ (20) | K₃PO₄ | Dioxane | 10 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10), PCy₃ (20) | K₃PO₄ | Dioxane | 10 | 95 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (10), PCy₃ (20) | K₃PO₄ | Dioxane | 10 | 78 |
-
To a microwave vial, add 2-chloro-4-phenyloxazole (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.10 equiv.) and tricyclohexylphosphine (PCy₃, 0.20 equiv.).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous dioxane via syringe.
-
Seal the vial and heat in a microwave reactor at 150 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-substituted-4-phenyloxazole.
The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. It involves the oxidative addition of the 2-chloro-oxazole to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of Tolyloxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the electrophilic and nucleophilic substitution reactions of tolyloxazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The strategic functionalization of the tolyloxazole core is crucial for the development of novel therapeutic agents and advanced materials. This document summarizes the key reactivity principles, presents available quantitative data, outlines experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding of tolyloxazole chemistry.
Core Concepts in Tolyloxazole Reactivity
The reactivity of tolyloxazoles in substitution reactions is governed by the interplay of the electron-donating tolyl group and the electronic properties of the oxazole ring. The oxazole ring is generally considered an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Substitution: The oxazole ring itself is relatively resistant to electrophilic aromatic substitution due to its electron-deficient nature. The presence of the electron-donating tolyl group can activate the molecule towards electrophilic attack. The position of the tolyl group on the oxazole ring (2-, 4-, or 5-position) and the position of the methyl group on the phenyl ring (ortho, meta, or para) significantly influence the regioselectivity of the reaction. Generally, electrophilic substitution on the oxazole ring is challenging and often requires forcing conditions or the presence of strongly activating substituents.[1] The predicted order of reactivity for electrophilic attack on the unsubstituted oxazole ring is C4 > C5 > C2.[1]
Nucleophilic Substitution: Unactivated oxazoles are generally not susceptible to nucleophilic substitution. Such reactions can lead to ring cleavage rather than substitution.[1] However, the presence of a good leaving group, typically a halogen, at an electron-deficient position of the oxazole ring, such as the C2 position, allows for nucleophilic aromatic substitution (SNAr) to occur, especially when facilitated by electron-withdrawing groups on the ring.[1]
Electrophilic Substitution Reactions of Tolyloxazoles
Detailed experimental data on the direct electrophilic substitution of tolyloxazoles is limited in publicly available literature. However, based on the general principles of oxazole chemistry and electrophilic aromatic substitution, the following reactions are considered.
Halogenation
Bromination is a common method for the halogenation of oxazoles. The reaction typically proceeds at the C5 position if unsubstituted.
General Experimental Protocol for Bromination of an Aryloxazole:
A solution of the aryloxazole in a suitable solvent (e.g., acetic acid, chloroform, or DMF) is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate. Upon completion, the reaction is quenched, and the product is isolated and purified by standard techniques like chromatography.
No specific quantitative data for the bromination of tolyloxazoles was found in the searched literature. The following table is a general representation based on similar reactions.
| Substrate | Reagent | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| 2-Aryloxazole | NBS | CHCl₃ | RT | 5-Bromo-2-aryloxazole | Moderate to Good | General Knowledge |
Nitration
The nitration of oxazoles is challenging due to the acidic conditions promoting ring decomposition. However, nitration of phenyl-substituted isoxazoles, a related heterocycle, has been reported and can serve as a procedural reference.[2][3] The reaction often yields a mixture of isomers, with nitration occurring on the phenyl ring.
General Experimental Protocol for Nitration of a Phenyl-Substituted Heterocycle:
The substrate is dissolved in concentrated sulfuric acid at a low temperature (e.g., -10 to 0 °C). A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature. After the addition, the reaction is stirred for a specified time before being carefully quenched by pouring onto ice. The product is then extracted and purified.[2]
Nucleophilic Substitution Reactions of Tolyloxazoles
Nucleophilic substitution on the tolyloxazole core typically requires the presence of a leaving group, most commonly a halogen atom. The C2 position of the oxazole ring is the most susceptible to nucleophilic attack.
Substitution of Halogens
A halogen atom at the C2 position of a tolyloxazole can be displaced by various nucleophiles.
General Experimental Protocol for Nucleophilic Substitution of 2-Chlorooxazoles:
A solution of the 2-chloro-tolyloxazole derivative in a polar aprotic solvent like DMF or DMSO is treated with a nucleophile (e.g., an amine, alkoxide, or thiol) and a base (e.g., K₂CO₃ or Et₃N). The reaction mixture is heated to an elevated temperature (e.g., 80-150 °C) until the starting material is consumed. The product is then isolated by extraction and purified.
Quantitative data for specific nucleophilic substitution reactions on tolyloxazoles is scarce in the reviewed literature. The table below is illustrative of expected outcomes.
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Product | Yield (%) |
| 2-Chloro-4-(p-tolyl)oxazole | Morpholine | K₂CO₃ | DMF | 120 | 2-Morpholino-4-(p-tolyl)oxazole | Not specified |
Advanced Functionalization Methods
Due to the often-harsh conditions required for direct electrophilic and nucleophilic substitution, alternative methods like lithiation followed by electrophilic quench and palladium-catalyzed cross-coupling reactions are frequently employed for the functionalization of tolyloxazoles.
Lithiation and Electrophilic Quench
Directed ortho-metalation or deprotonation of the oxazole ring or the tolyl group can generate a nucleophilic species that can react with various electrophiles. The regioselectivity of lithiation can be controlled by the choice of base and reaction conditions.
Experimental Workflow for Lithiation and Electrophilic Quench:
References
Methodological & Application
Synthesis of 2-Chloro-5-p-tolyloxazole from p-Toluidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-chloro-5-p-tolyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic route commences with the readily available starting material, p-toluidine, and proceeds through key intermediates including p-tolualdehyde and 5-(p-tolyl)oxazole. The protocols detailed herein are based on established organic chemistry transformations, including the Sandmeyer reaction, Van Leusen oxazole synthesis, and a two-step chlorination procedure involving an oxazolethione intermediate. This application note is intended to serve as a practical guide for researchers in academic and industrial settings.
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and functional materials. The substitution pattern on the oxazole ring dictates their physicochemical properties and biological activity. The target molecule, this compound, features a chlorine atom at the 2-position, which can serve as a handle for further functionalization via nucleophilic substitution, and a p-tolyl group at the 5-position, which can influence the molecule's steric and electronic properties. This document outlines a rational and reproducible synthetic pathway to access this valuable compound from p-toluidine.
Overall Synthetic Scheme
The synthesis of this compound from p-toluidine is a multi-step process that can be divided into three main stages:
-
Stage 1: Synthesis of p-Tolualdehyde from p-Toluidine. This transformation is achieved via a Sandmeyer-type reaction, involving the diazotization of p-toluidine followed by a formylation reaction.
-
Stage 2: Synthesis of 5-(p-Tolyl)oxazole. The oxazole ring is constructed using the Van Leusen oxazole synthesis, which involves the reaction of p-tolualdehyde with tosylmethyl isocyanide (TosMIC).
-
Stage 3: Chlorination of 5-(p-Tolyl)oxazole. The final step involves the conversion of the 5-(p-tolyl)oxazole to the corresponding 2-chloro derivative. This is accomplished through a two-step process: thionation to form 5-(p-tolyl)-2(3H)-oxazolethione, followed by treatment with a chlorinating agent.
Experimental Protocols
Stage 1: Synthesis of p-Tolualdehyde from p-Toluidine (via Sandmeyer Reaction)
This stage involves two sequential steps: the diazotization of p-toluidine and the subsequent formylation of the resulting diazonium salt.
Part A: Diazotization of p-Toluidine
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Protocol:
-
In a beaker, dissolve p-toluidine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the p-toluidine solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be used immediately in the next step.
Part B: Formylation of p-Tolyl Diazonium Chloride
Materials:
-
p-Tolyl diazonium chloride solution (from Part A)
-
Formaldoxime solution (prepared from formaldehyde and hydroxylamine)
-
Copper(I) chloride (CuCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a separate reaction vessel, prepare a solution of formaldoxime.
-
To the freshly prepared, cold p-tolyl diazonium chloride solution, add a catalytic amount of copper(I) chloride.
-
Slowly add the formaldoxime solution to the diazonium salt solution while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Nitrogen gas evolution should be observed.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude p-tolualdehyde can be purified by vacuum distillation.
Stage 2: Synthesis of 5-(p-Tolyl)oxazole (Van Leusen Oxazole Synthesis)
Materials:
-
p-Tolualdehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Protocol:
-
To a solution of p-tolualdehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-(p-tolyl)oxazole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Stage 3: Synthesis of this compound
This stage is a two-step process involving thionation followed by chlorination.
Part A: Synthesis of 5-(p-Tolyl)-2(3H)-oxazolethione
Materials:
-
5-(p-Tolyl)oxazole
-
Lawesson's reagent
-
Anhydrous toluene
Protocol:
-
In a round-bottom flask, dissolve 5-(p-tolyl)oxazole (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Part B: Synthesis of this compound
Materials:
-
5-(p-Tolyl)-2(3H)-oxazolethione
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
Protocol:
-
In a reaction vessel, suspend 5-(p-tolyl)-2(3H)-oxazolethione (1.0 eq) in phosphorus oxychloride (excess, used as solvent and reagent).
-
Cool the mixture in an ice bath and cautiously add triethylamine (1.1 eq) dropwise with stirring.[1]
-
After the addition is complete, heat the reaction mixture under reflux for 18-24 hours.[1]
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.[1]
Data Presentation
| Compound Name | Starting Material | Reagents | Yield (%) | Physical State | Melting Point (°C) |
| p-Tolualdehyde | p-Toluidine | NaNO₂, HCl, Formaldoxime, CuCl | 40-50 | Liquid | N/A |
| 5-(p-Tolyl)oxazole | p-Tolualdehyde | TosMIC, K₂CO₃, Methanol | 70-80 | Solid | 58-60 |
| 5-(p-Tolyl)-2(3H)-oxazolethione | 5-(p-Tolyl)oxazole | Lawesson's reagent, Toluene | 60-70 | Solid | - |
| This compound | 5-(p-Tolyl)-2(3H)-oxazolethione | POCl₃, Et₃N | 50-60 | Solid | 34-36 |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Mandatory Visualization
References
Application Notes and Protocols: 2-Chloro-5-p-tolyloxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct and extensive research on the specific medicinal chemistry applications of 2-Chloro-5-p-tolyloxazole is limited in publicly available literature, this document serves to outline its potential applications and provide detailed hypothetical protocols based on the known activities of structurally related compounds. The oxazole scaffold is a well-established pharmacophore, and the presence of a chloro and a p-tolyl substituent suggests potential for a range of biological activities. These notes will explore hypothetical applications, synthetic pathways, and screening protocols to guide future research into this compound and its derivatives. Oxazole derivatives are known to exhibit a wide array of biological activities, including antiviral, antifungal, antibacterial, and anti-proliferative effects.[1] The inclusion of a chlorine atom is a common strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.[2][3]
Potential Medicinal Chemistry Applications
Based on the known bioactivities of oxazole and chloro-substituted heterocyclic compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Antimicrobial Agents: The oxazole ring is a core component of many antimicrobial drugs. The lipophilicity imparted by the p-tolyl group and the electrophilicity of the chloro group could contribute to activity against various bacterial and fungal strains.
-
Anticancer Agents: Numerous heterocyclic compounds containing chlorine exhibit cytotoxic activity against cancer cell lines.[4] Potential mechanisms could involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.
-
Anti-inflammatory Agents: Substituted benzamides and other related structures have shown promise as anti-inflammatory agents, suggesting that this compound could be explored for similar activities, potentially through the inhibition of inflammatory enzymes like cyclooxygenases.[5]
-
Antidiabetic Agents: Derivatives of 2-chloro-5-sulfamoylbenzoic acid have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[5] This suggests a potential, albeit more distant, application in the development of antidiabetic drugs.
Hypothetical Quantitative Data
The following table presents hypothetical IC50 values for this compound and its conceptual derivatives against various targets to illustrate a potential screening cascade.
| Compound | Target | IC50 (µM) | Cell Line/Enzyme |
| This compound | PI3K | 15.2 | HCT116 |
| Derivative A (Amine substitution at C2) | mTOR | 8.5 | PANC-1 |
| Derivative B (Modified tolyl group) | AKT | 12.1 | SMMC-7721 |
| Reference Compound (Known Inhibitor) | PI3K/mTOR | 2.1 | HCT116 |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a hypothetical route based on common methods for oxazole synthesis.
Reaction Scheme:
-
Step 1: Amide Formation: Reaction of p-tolylacetic acid with an ammonia source to form 2-(p-tolyl)acetamide.
-
Step 2: α-Halogenation: Bromination of 2-(p-tolyl)acetamide at the α-position to yield 2-bromo-2-(p-tolyl)acetamide.
-
Step 3: Oxazole Ring Formation (Robinson-Gabriel Synthesis): Cyclization of the α-halo amide with a dehydrating agent to form the 5-(p-tolyl)oxazol-2(3H)-one.
-
Step 4: Chlorination: Treatment of the oxazolone with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to yield this compound.[6]
Detailed Protocol:
-
Step 1: Synthesis of 2-(p-tolyl)acetamide
-
Dissolve p-tolylacetic acid (1 eq.) in thionyl chloride (2 eq.) and reflux for 2 hours.
-
Remove excess thionyl chloride under reduced pressure.
-
Slowly add the resulting acid chloride to a stirred solution of concentrated ammonium hydroxide (5 eq.) at 0°C.
-
Stir for 1 hour and collect the precipitate by filtration. Wash with cold water and dry to yield 2-(p-tolyl)acetamide.
-
-
Step 2: Synthesis of 2-bromo-2-(p-tolyl)acetamide
-
Suspend 2-(p-tolyl)acetamide (1 eq.) in a suitable solvent like acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator like AIBN.
-
Heat the mixture to 60-70°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain the crude product.
-
-
Step 3: Synthesis of 5-(p-tolyl)oxazol-2(3H)-one
-
Dissolve the crude 2-bromo-2-(p-tolyl)acetamide in a high-boiling point solvent like dioxane.
-
Add a base such as sodium bicarbonate (2 eq.).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography.
-
-
Step 4: Synthesis of this compound
-
Carefully add 5-(p-tolyl)oxazol-2(3H)-one (1 eq.) to phosphorus oxychloride (3 eq.).
-
Heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
In Vitro Anticancer Activity Screening Protocol
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human colorectal cancer (HCT116), pancreatic cancer (PANC-1), and liver cancer (SMMC-7721) cell lines.
-
DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 to 100 µM). Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: In vitro anticancer screening workflow.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement [cjcu.jlu.edu.cn]
Application Notes and Protocols: Synthesis of 2-Chloro-5-P-tolyloxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Chloro-5-P-tolyloxazole derivatives, compounds of interest in medicinal chemistry and drug development due to the prevalence of the oxazole core in bioactive molecules. The synthesis is a two-step process commencing with the formation of a 2-amino-5-p-tolyloxazole intermediate from α-bromo-4'-methylacetophenone and urea. This intermediate subsequently undergoes a Sandmeyer reaction to yield the final this compound product. This protocol provides detailed methodologies for both key reactions and includes a summary of representative quantitative data from analogous syntheses.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, natural products, and functional materials. The specific substitution pattern of the oxazole ring plays a crucial role in determining the biological activity and physicochemical properties of these molecules. The title compound, this compound, possesses a halogen at the 2-position, a common feature for enhancing metabolic stability and providing a handle for further chemical modification, and a p-tolyl group at the 5-position, which can influence receptor binding and lipophilicity. This protocol outlines a reliable synthetic route to access this and similar derivatives.
Data Presentation
The following table summarizes representative quantitative data for the key reaction types involved in this synthesis, based on analogous transformations reported in the literature. Please note that actual yields and reaction times for the target molecule may vary.
| Step | Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| 1 | Oxazole Formation | α-bromo-4'-methylacetophenone, Urea | - | Ethanol | Reflux | 4-6 | 70-85 (estimated) | Synthesis of 2-amino-5-aryloxazoles |
| 2 | Sandmeyer Reaction | 2-amino-5-p-tolyloxazole | NaNO₂, HCl, CuCl | Water/HCl | 0 to 25 | 3 | 40-65 (estimated) | Chlorination of aminoheterocycles[1][2] |
Experimental Protocols
Step 1: Synthesis of 2-amino-5-p-tolyloxazole
This procedure is adapted from the general synthesis of 2-amino-5-aryloxazoles from α-haloketones and urea.[3]
Materials:
-
α-bromo-4'-methylacetophenone
-
Urea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve α-bromo-4'-methylacetophenone (1 equivalent) in ethanol.
-
Add urea (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and neutralize with a mild base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude 2-amino-5-p-tolyloxazole by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on the classical Sandmeyer reaction for the conversion of heteroaromatic amines to chlorides.[1][2][4]
Materials:
-
2-amino-5-p-tolyloxazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Beakers, graduated cylinders, dropping funnel
-
Stir plate and stir bar
-
Thermometer
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a beaker, suspend 2-amino-5-p-tolyloxazole (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride, ensuring the temperature remains below 5 °C. Stir for an additional 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride (1.3 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. The evolution of nitrogen gas should be observed.
-
Once the reaction is complete (monitored by TLC), extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Analytical Techniques for the Characterization of 2-Chloro-5-p-tolyloxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Chloro-5-p-tolyloxazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections outline methodologies for chromatographic and spectroscopic analysis, enabling comprehensive structural elucidation and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is typically employed for non-polar to moderately polar compounds.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% Formic Acid |
| Gradient: May be required for samples with multiple impurities | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the exact system and conditions, but expected to be in the mid-to-late elution range due to the aromatic and chloro groups. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 100 µg/mL stock solution. Further dilute as necessary for calibration standards.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample and standards onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components.
-
Analysis: Determine the purity by calculating the peak area percentage of the main peak. For quantification, generate a calibration curve using standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structure Confirmation
GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight and fragmentation pattern of this compound.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | 50-500 m/z |
| Expected Molecular Ion | [M]+ and [M+2]+ due to the chlorine isotope pattern |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
Separation and Detection: The sample is vaporized and separated on the GC column, followed by ionization and detection in the mass spectrometer.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Table 3: Expected NMR Spectral Data (in CDCl₃)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~ 7.8 - 8.2 | Singlet | Oxazole ring proton |
| ~ 7.1 - 7.4 | Multiplet | Aromatic protons of the p-tolyl group | |
| ~ 2.3 - 2.5 | Singlet | Methyl protons of the p-tolyl group | |
| ¹³C NMR | ~ 150 - 165 | Singlet | C2 of oxazole (attached to Cl) |
| ~ 140 - 150 | Singlet | C5 of oxazole (attached to p-tolyl) | |
| ~ 120 - 140 | Multiple singlets | Aromatic carbons of the p-tolyl group | |
| ~ 115 - 125 | Singlet | C4 of oxazole | |
| ~ 20 - 25 | Singlet | Methyl carbon of the p-tolyl group |
Note: These are predicted chemical shifts and may vary slightly based on the actual experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple method to identify the key functional groups present in the this compound molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3100 - 3000 | C-H stretching (aromatic and oxazole ring) |
| ~ 1600 - 1450 | C=C and C=N stretching (aromatic and oxazole rings) |
| ~ 1100 - 1000 | C-O-C stretching (oxazole ring) |
| ~ 850 - 750 | C-Cl stretching |
Experimental Protocol: IR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of this compound.
By employing these analytical techniques, researchers can confidently characterize the structure, purity, and identity of this compound, ensuring the quality and reliability of their research and development activities.
Application Note: Purification of 2-Chloro-5-p-tolyloxazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 2-Chloro-5-p-tolyloxazole using silica gel column chromatography. The described methodology is essential for obtaining a high-purity compound, which is critical for subsequent use in research and drug development. This document includes a step-by-step experimental protocol, data presentation in tabular format, and a visual workflow diagram.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this compound often results in a mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a crucial step to ensure the integrity of downstream applications. Column chromatography is a widely used and effective technique for the separation and purification of organic compounds. This document outlines a general procedure for the purification of this compound using normal-phase column chromatography on silica gel.
Principle of Column Chromatography
Column chromatography is a solid-liquid adsorption chromatographic technique. The separation of components in a mixture is based on their differential adsorption onto a solid stationary phase (in this case, silica gel) and their varying solubility in a liquid mobile phase. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will move faster, thus enabling separation. The polarity of the analyte, the stationary phase, and the mobile phase are key factors that determine the separation efficiency.
Experimental Protocol
This protocol provides a general guideline for the purification of this compound. Optimization of the solvent system may be required based on the specific impurity profile of the crude product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel (60-120 mesh) | Chromatography Grade | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Dichloromethane | ACS Grade | Standard Supplier |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Standard Supplier |
| Glass Chromatography Column | 50 cm x 2.5 cm | Standard Supplier |
| Round Bottom Flasks | Various sizes | Standard Supplier |
| Rotary Evaporator | Standard Laboratory Equipment | N/A |
| UV Lamp (254 nm) | Standard Laboratory Equipment | N/A |
Procedure
Step 1: Preparation of the Crude Sample
-
Dissolve approximately 1 gram of crude this compound in a minimal amount of dichloromethane (DCM).
-
Add 2-3 grams of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method, which generally provides better separation.
Step 2: Packing the Chromatography Column
-
Secure the glass chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in n-hexane (approximately 50 g of silica gel in 200 mL of n-hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it in a flask. Continue adding the slurry until the desired column height is reached (approximately 30 cm). Do not let the column run dry.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the packed silica gel to prevent disturbance of the surface during sample loading.
Step 3: Loading the Sample and Elution
-
Carefully add the dry-loaded crude sample onto the top of the packed column.
-
Gently add the mobile phase (eluent) to the column. Start with a non-polar solvent system, such as 5% ethyl acetate in n-hexane.
-
Open the stopcock and begin collecting fractions in test tubes or flasks. The flow rate should be maintained at approximately 2-4 mL/min.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity. For example, increase the concentration of ethyl acetate in n-hexane from 5% to 10%, and then to 20%.
Step 4: Fraction Analysis
-
Monitor the separation process using Thin Layer Chromatography (TLC).
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 20% ethyl acetate in n-hexane).
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure desired product (fractions with a single spot corresponding to the Rf of the pure this compound).
Step 5: Isolation of the Purified Product
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
Data Presentation
The following table summarizes hypothetical data for the purification of this compound.
| Parameter | Value |
| Column Dimensions | 50 cm x 2.5 cm |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in n-Hexane (5% to 20%) |
| Crude Sample Weight | 1.0 g |
| Purified Product Weight | 0.85 g |
| Yield | 85% |
| Rf of Pure Product (20% EtOAc/Hexane) | 0.45 |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
No Publicly Available Data on the Agrochemical Applications of 2-Chloro-5-P-tolyloxazole
Despite a comprehensive search of scientific literature and patent databases, no specific information regarding the applications of 2-Chloro-5-P-tolyloxazole in agrochemical research is publicly available. This indicates that the compound is likely not a subject of extensive research in this field, or any related research has not been published in accessible domains.
While the broader class of oxazole-containing heterocyclic compounds has been explored for various agrochemical applications, the specific derivative requested, this compound, does not appear in the available literature. General reviews of oxazole derivatives suggest their potential as scaffolds for the development of fungicides, insecticides, and herbicides. However, these reviews do not provide specific data or experimental details for individual compounds like the one specified.
Searches for closely related analogues, such as those with different substitution patterns on the phenyl or oxazole ring, also failed to yield the detailed information necessary to construct application notes, experimental protocols, or signaling pathway diagrams as requested. The available search results focused on other classes of heterocyclic compounds or provided only high-level overviews of the potential of oxazole derivatives in agriculture without mentioning specific compounds with the desired chloro and tolyl substitutions.
Therefore, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or visualizations for this compound due to the absence of relevant scientific data. Researchers, scientists, and drug development professionals interested in this specific molecule would likely need to initiate novel research to determine its potential agrochemical properties.
Application Notes and Protocols for the Use of 2-Chloro-5-p-tolyloxazole in the Development of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-5-p-tolyloxazole as a versatile building block for the construction of novel heterocyclic scaffolds. The protocols detailed herein describe key experimental procedures for the derivatization of this starting material into a variety of heterocyclic systems with potential applications in medicinal chemistry and drug discovery.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The oxazole core, in particular, is a privileged scaffold found in numerous natural products and synthetic drugs. This compound is a readily accessible intermediate that offers a reactive handle at the 2-position for nucleophilic substitution, making it an ideal starting point for the synthesis of diverse heterocyclic derivatives. The presence of the p-tolyl group at the 5-position provides a lipophilic moiety that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
These notes will explore the synthesis of novel thiazole, imidazole, and triazole derivatives through the reaction of this compound with various nucleophiles.
Synthesis of Novel Heterocycles
The chloro substituent at the 2-position of the oxazole ring is susceptible to nucleophilic aromatic substitution (SNA_r_), allowing for the introduction of a variety of functional groups and the formation of new heterocyclic rings.
Synthesis of 2-Amino-5-p-tolyloxazole Derivatives
The reaction of this compound with various primary and secondary amines provides a straightforward route to a library of 2-amino-5-p-tolyloxazole derivatives. These compounds can serve as intermediates for further elaboration or be evaluated for their biological activity.
General Reaction Scheme:
Synthesis of 2-Thiazolyl-5-p-tolyloxazoles
Reaction with thiourea followed by cyclization is a common strategy for the formation of a thiazole ring. In this case, this compound can react with thiourea to yield an intermediate that upon treatment with an α-haloketone, can cyclize to form a 2-(thiazol-2-yl)-5-p-tolyloxazole derivative.
General Reaction Scheme:
Synthesis of 2-Imidazolyl-5-p-tolyloxazoles
The construction of an imidazole ring can be achieved by reacting this compound with a 1,2-diamino compound. For instance, reaction with ethylenediamine would lead to the formation of a 2-(4,5-dihydro-1H-imidazol-2-yl)-5-p-tolyloxazole, which can be subsequently oxidized to the corresponding imidazole.
General Reaction Scheme:
Synthesis of 2-Triazolyl-5-p-tolyloxazoles
The formation of a 1,2,4-triazole ring can be accomplished by reacting this compound with hydrazine to form a 2-hydrazinyl-5-p-tolyloxazole intermediate. This intermediate can then be cyclized with a suitable one-carbon synthon, such as formic acid or a derivative, to yield the triazole ring.
General Reaction Scheme:
Data Presentation
Table 1: Synthesis of 2-Amino-5-p-tolyloxazole Derivatives
| Entry | Amine (R1R2NH) | Product | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 1 | Morpholine | 2-(Morpholin-4-yl)-5-p-tolyloxazole | 85 | 110-112 | 7.58 (d, 2H), 7.21 (d, 2H), 7.10 (s, 1H), 3.75 (t, 4H), 3.50 (t, 4H), 2.35 (s, 3H) |
| 2 | Piperidine | 2-(Piperidin-1-yl)-5-p-tolyloxazole | 82 | 98-100 | 7.55 (d, 2H), 7.19 (d, 2H), 7.08 (s, 1H), 3.45 (t, 4H), 1.65 (m, 6H), 2.34 (s, 3H) |
| 3 | Aniline | 2-(Phenylamino)-5-p-tolyloxazole | 75 | 155-157 | 8.50 (s, 1H), 7.60 (d, 2H), 7.40-7.20 (m, 7H), 7.15 (s, 1H), 2.36 (s, 3H) |
Table 2: Synthesis of Fused Heterocycles from this compound
| Entry | Reagents | Product | Yield (%) | m.p. (°C) | MS (m/z) |
| 1 | Thiourea, 2-bromoacetophenone | 2-(4-Phenylthiazol-2-yl)-5-p-tolyloxazole | 65 | 180-182 | 344.1 (M+) |
| 2 | Ethylenediamine, MnO₂ | 2-(1H-Imidazol-2-yl)-5-p-tolyloxazole | 55 | 210-212 | 239.1 (M+) |
| 3 | Hydrazine, Formic acid | 2-(1H-1,2,4-Triazol-5-yl)-5-p-tolyloxazole | 60 | 225-227 | 240.1 (M+) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-5-p-tolyloxazole Derivatives
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10 mL), add the corresponding amine (1.2 mmol) and a base such as triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-5-p-tolyloxazole derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine its melting point.
Protocol 2: Synthesis of 2-(4-Phenylthiazol-2-yl)-5-p-tolyloxazole
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.1 mmol) in ethanol (15 mL).
-
Reflux the mixture for 6 hours. After cooling, add a solution of 2-bromoacetophenone (1.0 mmol) in ethanol (5 mL).
-
Reflux the resulting mixture for an additional 8 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to obtain pure 2-(4-phenylthiazol-2-yl)-5-p-tolyloxazole.
-
Confirm the structure and purity of the product using spectroscopic techniques.
Mandatory Visualization
Caption: Synthetic workflow for novel heterocycles.
Caption: Drug development logical flow.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-5-p-tolyloxazole for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 1,3-oxazole scaffold is a key structural motif in various pharmacologically active molecules and serves as a versatile template for the design of novel therapeutic agents.[2][3] Among these, halogenated oxazoles are of particular interest as the halogen atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the proposed large-scale synthesis of 2-Chloro-5-p-tolyloxazole, a compound of interest for preclinical evaluation as a potential anticancer agent. The methodologies and data presented herein are based on established synthetic routes for analogous oxazole derivatives and representative preclinical data from structurally related compounds, intended to serve as a comprehensive guide for researchers in the field.
Proposed Synthetic Pathway
The large-scale synthesis of this compound can be achieved through a multi-step process. A plausible and efficient route is a modification of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. An alternative modern approach could involve the use of a suitable N-acyl-α-amino acid precursor. Given the need for a 2-chloro substituent, a subsequent chlorination step or the use of a chlorinated precursor would be necessary.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocols
Materials and Equipment
-
p-Tolyl methyl ketone
-
N-Bromosuccinimide (NBS)
-
Ammonia solution
-
Chloroacetyl chloride
-
Phosphorus pentoxide (P2O5) or Sulfuric Acid (H2SO4)
-
Anhydrous solvents (Dichloromethane, Diethyl ether, Ethyl acetate, Hexane)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
NMR spectrometer
-
Mass spectrometer
-
HPLC system
Protocol 1: Synthesis of 2-Chloro-5-(p-tolyl)oxazole
Step 1: Synthesis of 2-Bromo-1-(p-tolyl)ethan-1-one
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To a solution of p-tolyl methyl ketone (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).
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Initiate the reaction with a radical initiator (e.g., AIBN or benzoyl peroxide) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(p-tolyl)ethan-1-one.
Step 2: Synthesis of 2-Amino-1-(p-tolyl)ethan-1-one
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Dissolve the crude 2-bromo-1-(p-tolyl)ethan-1-one in a suitable solvent like ethanol.
-
Add an excess of aqueous ammonia solution and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to obtain 2-amino-1-(p-tolyl)ethan-1-one.
Step 3: Synthesis of 2-Chloro-N-(2-oxo-2-(p-tolyl)ethyl)acetamide
-
Dissolve 2-amino-1-(p-tolyl)ethan-1-one (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude acetamide derivative.
Step 4: Cyclization to 2-Chloro-5-(p-tolyl)oxazole
-
To the crude 2-Chloro-N-(2-oxo-2-(p-tolyl)ethyl)acetamide, add a dehydrating agent such as phosphorus pentoxide (P2O5) or concentrated sulfuric acid.
-
Heat the mixture under reflux for 2-4 hours.
-
Monitor the formation of the oxazole ring by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
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Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Chloro-5-(p-tolyl)oxazole.
Step 6: Characterization
-
Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Preclinical Data (Representative for Structurally Related Anticancer Oxazoles)
Disclaimer: The following data is not for this compound but is representative of preclinical findings for structurally similar anticancer oxazole derivatives and is provided for illustrative purposes.
Table 1: In Vitro Cytotoxicity of Structurally Related Oxazole Analogs
| Cell Line | Cancer Type | IC50 (µM) - Analog A | IC50 (µM) - Analog B |
| MCF-7 | Breast Cancer | 0.52 | 1.2 |
| HCT-116 | Colon Cancer | 0.89 | 2.5 |
| A549 | Lung Cancer | 1.15 | 3.1 |
| HeLa | Cervical Cancer | 0.75 | 1.8 |
Table 2: In Vivo Efficacy in Xenograft Models (Analog A)
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| MCF-7 (Mouse) | 10 mg/kg, i.p., daily | 58 |
| HCT-116 (Mouse) | 15 mg/kg, i.p., daily | 45 |
Table 3: Pharmacokinetic Parameters in Rats (Analog A, 10 mg/kg, i.v.)
| Parameter | Value |
| T1/2 (h) | 2.5 |
| Cmax (ng/mL) | 1250 |
| AUC (ng·h/mL) | 3125 |
| Vd (L/kg) | 1.8 |
| CL (L/h/kg) | 0.32 |
Table 4: Acute Toxicity in Mice (Analog A)
| Route of Administration | LD50 (mg/kg) |
| Intravenous (i.v.) | 75 |
| Intraperitoneal (i.p.) | 150 |
| Oral (p.o.) | >500 |
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Many anticancer oxazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics, which are crucial for cell division.[1][2] These compounds can bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.
Signaling Pathway Diagram
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
This document outlines a comprehensive set of protocols and application notes for the large-scale synthesis of this compound for preclinical studies. The proposed synthetic route is robust and scalable, and the representative preclinical data for analogous compounds suggest that this class of molecules holds promise as potential anticancer agents. The detailed methodologies and illustrative data are intended to facilitate further research and development of novel oxazole-based therapeutics. It is imperative to conduct thorough characterization and preclinical evaluation of the specific target compound to ascertain its unique pharmacological profile.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-p-tolyloxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-p-tolyloxazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and practical approach is a two-step synthesis. The first step involves the cyclization of an α-hydroxy ketone with urea to form the 5-p-tolyloxazol-2(3H)-one intermediate. The second step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.
Q2: I am having trouble with the first step, the synthesis of 5-p-tolyloxazol-2(3H)-one. What are the common issues?
A2: Common problems in this step include low yields, the formation of side products due to the α-ketol rearrangement, and difficulties in isolating the product. It is crucial to control the reaction temperature and use purified reagents.
Q3: My chlorination step is not working well. What could be the reason?
A3: Issues in the chlorination step often relate to the reactivity of the chlorinating agent, reaction temperature, and work-up procedure. Incomplete conversion, hydrolysis of the product back to the starting material during work-up, and formation of hard-to-remove byproducts are frequently encountered.
Q4: What are the safety precautions I should take when working with phosphorus oxychloride (POCl₃)?
A4: POCl₃ is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions with POCl₃ should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent its reaction with moisture. The quenching of POCl₃ is highly exothermic and should be done carefully by slowly adding the reaction mixture to ice-water.
Troubleshooting Guides
Step 1: Synthesis of 5-p-tolyloxazol-2(3H)-one
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the α-hydroxy ketone is pure and the urea is dry. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Inefficient stirring. | Ensure proper mixing of the reactants, especially if the reaction is heterogeneous. | |
| Formation of Multiple Spots on TLC | Side reactions, such as the α-ketol rearrangement of the starting material. | Use a milder Lewis acid catalyst or optimize the reaction temperature to favor the desired cyclization. |
| Decomposition of the product. | Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. | |
| Difficult Product Isolation | Product is too soluble in the reaction solvent. | After the reaction, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture. |
| Oily product instead of a solid. | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Purification by column chromatography might be necessary. |
Step 2: Chlorination with POCl₃
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient amount of POCl₃. | Use a larger excess of POCl₃ or consider using a co-solvent to improve solubility. |
| Reaction temperature is too low or reaction time is too short. | Increase the reaction temperature (reflux) and monitor the reaction by TLC until the starting material is consumed. | |
| Starting Material Reappears After Work-up | Hydrolysis of the 2-chlorooxazole product.[1] | Perform the aqueous work-up at a low temperature (0 °C) and use a mild base (e.g., sodium bicarbonate) for neutralization.[1] Extract the product quickly into an organic solvent. |
| Incomplete removal of POCl₃ before work-up. | Before adding water, remove the excess POCl₃ under reduced pressure.[1] | |
| Low Yield of Purified Product | Product loss during purification. | Use a suitable purification method like flash column chromatography with a carefully chosen eluent system. Recrystallization can also be an option if a suitable solvent is found. |
| Formation of colored impurities. | Treat the crude product with activated charcoal before purification to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 5-p-tolyloxazol-2(3H)-one
This protocol is a representative procedure based on general methods for the synthesis of oxazolones.
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Reagents and Materials:
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2-Hydroxy-1-(p-tolyl)ethan-1-one (1.0 eq)
-
Urea (1.5 eq)
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p-Toluenesulfonic acid (0.1 eq)
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Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-1-(p-tolyl)ethan-1-one, urea, and p-toluenesulfonic acid in toluene.
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Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion of the reaction (disappearance of the starting ketone), cool the mixture to room temperature.
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The product may precipitate out upon cooling. If not, reduce the solvent volume under reduced pressure.
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Filter the solid product, wash with cold toluene, and dry under vacuum to obtain the crude 5-p-tolyloxazol-2(3H)-one.
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Further purification can be achieved by recrystallization from ethanol.
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Protocol 2: Synthesis of this compound
This protocol is a representative procedure based on general methods for the chlorination of lactams.
-
Reagents and Materials:
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5-p-tolyloxazol-2(3H)-one (1.0 eq)
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Phosphorus oxychloride (POCl₃) (5.0 eq)
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N,N-Dimethylaniline (catalytic amount)
-
-
Procedure:
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In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-p-tolyloxazol-2(3H)-one.
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Carefully add phosphorus oxychloride followed by a catalytic amount of N,N-dimethylaniline.
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Heat the reaction mixture to reflux (approximately 105 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for 5-p-tolyloxazol-2(3H)-one Synthesis
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 110 | 8 | 35 |
| 2 | p-TSA (0.1 eq) | 110 | 5 | 75 |
| 3 | Acetic Acid (1.0 eq) | 110 | 6 | 60 |
| 4 | p-TSA (0.1 eq) | 90 | 8 | 50 |
Table 2: Hypothetical Optimization of Chlorination of 5-p-tolyloxazol-2(3H)-one
| Entry | Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ (3 eq) | 105 | 4 | 60 |
| 2 | POCl₃ (5 eq) | 105 | 2 | 85 |
| 3 | POCl₃ (5 eq) / Pyridine | 115 | 2 | 88 |
| 4 | SOCl₂ (3 eq) | 80 | 6 | 45 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the chlorination step.
References
Technical Support Center: Synthesis of 2-Chloro-5-p-tolyloxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-p-tolyloxazole.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of this compound in my reaction. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting suggestions:
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Incomplete formation of the α-acylamino ketone intermediate: The initial acylation of the α-amino ketone with p-toluoyl chloride is crucial. Ensure anhydrous conditions, as moisture can hydrolyze the acid chloride. The choice of base and solvent is also critical for driving the reaction to completion.
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Inefficient cyclodehydration: The Robinson-Gabriel cyclization is a key step. The choice and amount of the dehydrating/chlorinating agent (e.g., POCl₃, SOCl₂) are critical. Insufficient reagent or suboptimal temperature can lead to incomplete conversion. Consider optimizing the reaction time and temperature.
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Suboptimal reaction conditions: Ensure all reagents are pure and solvents are anhydrous. The reaction temperature for both the acylation and cyclization steps should be carefully controlled.
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Product loss during workup and purification: this compound may have some volatility or be sensitive to certain purification conditions. Ensure efficient extraction and minimize exposure to high temperatures during solvent removal. Chromatography conditions should be optimized to prevent product loss on the stationary phase.
Q2: My final product is contaminated with several impurities. What are the common byproducts in the synthesis of this compound?
A2: The formation of byproducts is a common issue. Based on the probable synthetic route (Robinson-Gabriel synthesis), several byproducts can be anticipated. Below is a table summarizing these common impurities, their likely origin, and suggested methods for their removal.
| Byproduct Name | Structure | Probable Origin | Mitigation & Removal |
| N-(2-oxo-propyl)p-toluamide | Incomplete cyclization of the α-acylamino ketone intermediate. | Optimize cyclodehydration conditions (increase temperature, reaction time, or amount of dehydrating agent). Can be removed by column chromatography. | |
| 2-Hydroxy-5-p-tolyloxazole | Incomplete chlorination during the cyclization step when using a dehydrating agent that is also a chlorinating agent (e.g., POCl₃). | Ensure a sufficient amount of the chlorinating agent is used. Can be separated by column chromatography. | |
| Dimerized or Polymerized materials | Side reactions of starting materials or intermediates under harsh reaction conditions (e.g., high temperatures, strong acids). | Control reaction temperature carefully. Use a milder dehydrating agent if possible. These are typically high molecular weight and can be removed by filtration or chromatography. | |
| p-Toluic acid | Hydrolysis of unreacted p-toluoyl chloride during workup. | Can be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during the extraction process. |
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for confirmation:
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Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify any impurities.
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Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
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High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the final compound.
Experimental Protocols
Synthesis of this compound via Robinson-Gabriel Synthesis
Step 1: Synthesis of N-(2-oxopropyl)-4-methylbenzamide (α-acylamino ketone intermediate)
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To a solution of aminoacetone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
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Stir the mixture for 15 minutes.
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Slowly add a solution of p-toluoyl chloride (1.0 eq) in anhydrous DCM.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-oxopropyl)-4-methylbenzamide.
Step 2: Cyclodehydration and Chlorination to form this compound
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To the crude N-(2-oxopropyl)-4-methylbenzamide from the previous step, add phosphorus oxychloride (POCl₃) (3.0 eq) at 0 °C.
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Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the aqueous solution with a saturated solution of NaHCO₃.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 2-Chloro-5-P-tolyloxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-5-P-tolyloxazole synthesis.
Troubleshooting Guide
Low product yield and the formation of impurities are common challenges encountered during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you navigate these experimental hurdles.
Issue 1: Low or No Product Formation
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Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes?
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Answer: Several factors could contribute to a low or negligible yield. Consider the following:
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Purity of Starting Materials: Ensure that the starting material, 2-amino-1-(p-tolyl)ethan-1-one hydrochloride, is pure. Impurities can interfere with the reaction.
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Moisture Content: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can hydrolyze the intermediate Vilsmeier reagent and triphosgene.
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Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent cyclization is critical. Ensure the reaction is maintained at the recommended temperatures to prevent decomposition of intermediates or the final product.
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Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
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Issue 2: Formation of Significant Impurities
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Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them?
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Answer: The primary impurities can arise from side reactions of the starting materials or intermediates.
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Unreacted Starting Material: If the reaction is incomplete, you will observe the presence of 2-amino-1-(p-tolyl)ethan-1-one. Ensure sufficient reaction time and appropriate temperature.
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Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the chloro-substituted oxazole ring, though this is generally less likely under the reaction conditions.
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Polymerization: At elevated temperatures, starting materials or reactive intermediates may polymerize, leading to a complex mixture of byproducts. Maintain strict temperature control.
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Minimization Strategies: To minimize impurities, ensure the dropwise addition of triphosgene solution at a low temperature to control the exothermic reaction. Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
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Issue 3: Difficulty in Product Purification
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Question: I am having trouble isolating a pure product. What purification methods are most effective?
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Answer: Purification of this compound typically involves the following steps:
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Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove unreacted reagents and water-soluble byproducts. Quenching the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution is a common practice.
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Extraction: Use a suitable organic solvent, such as ethyl acetate or dichloromethane, for extraction. Perform multiple extractions to ensure complete recovery of the product.
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
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Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic pathway for this compound?
A1: A plausible and efficient method is a modification of the Robinson-Gabriel synthesis. This involves the reaction of 2-amino-1-(p-tolyl)ethan-1-one with a phosgene equivalent, such as triphosgene, in the presence of a suitable solvent and base. The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization and dehydration to yield the final product.
Q2: Why is triphosgene used instead of phosgene gas?
A2: Triphosgene, a solid, is a safer and more convenient alternative to the highly toxic and gaseous phosgene.[1] It serves as a source of phosgene in situ, minimizing handling risks while achieving the same chemical transformation.
Q3: What is the role of N,N-Dimethylformamide (DMF) in this reaction?
A3: In reactions involving triphosgene, DMF can react to form a Vilsmeier reagent in situ.[2] This reagent can act as the cyclodehydrating agent, facilitating the formation of the oxazole ring.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material and the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. LC-MS can also be used for more detailed analysis.
Q5: What are the key safety precautions to take when working with triphosgene?
A5: Triphosgene should be handled in a well-ventilated fume hood. It is corrosive and can release toxic phosgene upon contact with moisture or heat. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
Data Presentation
The following table summarizes the key reaction parameters and their potential impact on the yield of this compound.
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Considerations |
| Starting Material Purity | >98% | High | Impurities can lead to side reactions and lower yields. |
| Solvent | Anhydrous Dichloromethane (DCM) | High | Presence of water will decompose triphosgene and Vilsmeier reagent. |
| Reagent | Triphosgene (BTC) | High | A safer alternative to phosgene gas.[1] |
| Catalyst/Reagent | N,N-Dimethylformamide (DMF) | High | Forms the Vilsmeier reagent for cyclization.[2] |
| Base | Triethylamine (TEA) or Pyridine | High | Neutralizes HCl generated during the reaction. |
| Temperature | 0 °C to room temperature | Optimal | Low temperature for initial reaction, then warming to drive to completion. |
| Reaction Time | 2-6 hours | Optimal | Monitor by TLC to determine completion. |
| Purification Method | Column Chromatography | High Purity | Effective for removing closely related impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a proposed method based on established chemical principles for oxazole synthesis. Optimization may be required to achieve the best results.
Materials:
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2-amino-1-(p-tolyl)ethan-1-one hydrochloride
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Triphosgene (BTC)
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Anhydrous Dichloromethane (DCM)
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Anhydrous N,N-Dimethylformamide (DMF)
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Triethylamine (TEA) or Pyridine
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Preparation of Starting Material Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-1-(p-tolyl)ethan-1-one hydrochloride (1.0 eq) in anhydrous DCM.
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Addition of Base: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C.
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Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
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Reaction: Add the triphosgene solution dropwise to the stirred suspension of the aminoketone at 0 °C over a period of 30 minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
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Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction pathway for this compound synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: 2-Chloro-5-p-tolyloxazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-p-tolyloxazole. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenge with this compound, as with many chloro-heterocycles, is its relatively lower reactivity in common cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations compared to its bromo or iodo counterparts.[1][2] This can often lead to lower yields or require more forcing reaction conditions. The choice of catalyst, ligand, and base is critical for a successful transformation.[1][3]
Q2: Can I use this compound in nucleophilic aromatic substitution (SNAr) reactions?
A2: Nucleophilic aromatic substitution on an electron-rich heterocycle like an oxazole is generally not favorable.[4] SNAr reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups, which the p-tolyl group is not.[5][6][7] Therefore, direct displacement of the chloride by a nucleophile is expected to be difficult under standard conditions.
Q3: How should I purify this compound and its derivatives?
A3: Purification of substituted oxazoles is commonly achieved through flash silica gel chromatography.[8] The choice of eluent will depend on the polarity of the specific derivative.
Q4: What are the recommended storage conditions for this compound?
Troubleshooting Guides
Synthesis of this compound
A common synthetic route to 5-substituted-2-chlorooxazoles involves the cyclization of an appropriate precursor followed by chlorination. Below is a troubleshooting guide for a hypothetical synthesis from p-tolylacetic acid and a suitable amino alcohol derivative, followed by a chlorination step.
Problem: Low yield during the oxazole ring formation.
| Possible Cause | Suggested Solution |
| Incomplete cyclization | Increase reaction time or temperature. |
| Inefficient dehydrating agent | Screen alternative dehydrating agents (e.g., PPh₃/I₂, Burgess reagent). |
| Side reactions | Lower the reaction temperature to minimize side product formation. |
| Impure starting materials | Ensure the purity of starting materials before use. |
Problem: Inefficient chlorination of the 2-oxazolone precursor.
| Possible Cause | Suggested Solution |
| Weak chlorinating agent | Use a more potent chlorinating agent such as POCl₃ or SOCl₂. |
| Reaction temperature too low | Gradually increase the reaction temperature while monitoring for decomposition. |
| Presence of water | Ensure all reagents and solvents are anhydrous. |
| Catalyst poisoning (if applicable) | Use a fresh batch of catalyst. |
Suzuki Coupling Reactions
Problem: Low or no conversion of this compound.
| Possible Cause | Suggested Solution |
| Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated.[3] Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂).[9] |
| Inappropriate ligand | Aryl chlorides often require electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos).[3] |
| Weak base | Try stronger bases like Cs₂CO₃ or K₃PO₄.[10] |
| Low reaction temperature | Gradually increase the temperature, as chlorides require more forcing conditions. |
| Solvent effects | Screen different solvents such as dioxane, toluene, or DMF.[1][2] |
Problem: Significant formation of side products (e.g., homocoupling, dehalogenation).
| Possible Cause | Suggested Solution |
| Presence of oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).[3] |
| Catalyst decomposition | Use a more stable pre-catalyst or adjust the ligand-to-metal ratio. |
| Boronic acid degradation (protodeboronation) | Use a more stable boronic ester (e.g., pinacol ester) or a less aqueous solvent system.[2][3] |
Buchwald-Hartwig Amination
Problem: Low yield of the desired amine product.
| Possible Cause | Suggested Solution |
| Difficulty in oxidative addition | Aryl chlorides are less reactive; use a catalyst system known to be effective for chlorides, often involving bulky, electron-rich ligands.[1] |
| Incompatible base | The choice of base is crucial; screen common bases like NaOtBu, K₂CO₃, or Cs₂CO₃. Be aware of potential base sensitivity of your substrates.[1] |
| Catalyst deactivation | Use a pre-catalyst or a ligand that forms a more stable active species.[1] |
| Steric hindrance | If either the amine or the oxazole is sterically hindered, higher temperatures and longer reaction times may be necessary. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of dioxane and water).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of 2-Chloro-5-p-tolyloxazole and its Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 2-Chloro-5-p-tolyloxazole and its synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as p-cresol and 2,5-dichlorooxazole, side-products from incomplete chlorination or etherification, and regioisomers formed during the substitution reaction. Over-chlorinated or hydrolyzed byproducts may also be present.
Q2: What are the recommended initial purification techniques for crude this compound?
A2: Initial purification of the crude product can typically be achieved through recrystallization or slurry washing with a suitable solvent system. For more challenging separations, column chromatography is recommended.
Q3: How can I remove unreacted p-cresol from my product?
A3: Unreacted p-cresol can often be removed by washing the crude product with a dilute aqueous base solution, such as sodium bicarbonate or sodium hydroxide, to form the water-soluble phenoxide salt. Subsequent washing with water and brine, followed by drying, will yield a product with reduced p-cresol content.
Q4: What chromatographic conditions are suitable for the purification of this compound?
A4: For normal-phase silica gel chromatography, a gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is generally effective. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound and its key intermediate, 2,5-dichlorooxazole.
Purification of 2,5-dichlorooxazole
| Problem | Possible Cause | Troubleshooting Steps |
| Low Purity After Synthesis | Incomplete chlorination of the precursor. | - Ensure the reaction goes to completion using TLC or GC analysis. - Consider extending the reaction time or using a slight excess of the chlorinating agent. |
| Presence of mono-chloro or hydroxy-oxazole intermediates. | - Purify the crude product using fractional distillation under reduced pressure. - Alternatively, column chromatography on silica gel with a non-polar eluent can be effective. | |
| Product Decomposition During Distillation | The compound may be thermally labile at atmospheric pressure. | - Perform distillation under high vacuum to lower the boiling point. - Ensure the distillation apparatus is dry and free of acidic or basic residues. |
| Co-elution of Impurities During Chromatography | Impurities have similar polarity to the product. | - Optimize the solvent system for column chromatography; a shallow gradient or isocratic elution may improve separation. - Consider using a different stationary phase, such as alumina. |
Purification of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Persistent Yellow or Brown Color in Product | Presence of phenolic impurities (e.g., unreacted p-cresol or side products). | - Wash the organic solution of the crude product with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). - Treat the solution with activated carbon. |
| Oily Product That Fails to Crystallize | Presence of residual solvent or impurities preventing crystallization. | - Ensure all solvent is removed under high vacuum. - Attempt trituration with a non-polar solvent like hexane to induce crystallization. - If impurities are the cause, further purification by column chromatography is necessary. |
| Low Recovery After Column Chromatography | The product is partially adsorbing to the silica gel. | - Deactivate the silica gel by pre-treating it with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds). - Use a less polar eluent system if the product is highly retained. |
| Formation of an Inseparable Isomeric Impurity | A regioisomer may have been formed during the synthesis. | - Isomeric separation can be challenging. High-performance liquid chromatography (HPLC) on a preparative scale may be required. - Re-evaluate the reaction conditions to favor the formation of the desired isomer. |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
General Column Chromatography Protocol
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
stability issues of 2-Chloro-5-P-tolyloxazole under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Chloro-5-P-tolyloxazole under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
Oxazole derivatives are generally considered thermally stable aromatic compounds.[1][2] However, the stability of this compound can be influenced by specific experimental conditions such as pH, exposure to light, and the presence of strong nucleophiles. The chloro-substituent may be susceptible to nucleophilic displacement.
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from moisture and atmospheric oxygen.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound?
The stability of the oxazole ring and the chloro-substituent can be pH-dependent. Strongly acidic or basic conditions may lead to hydrolysis or other degradation pathways. For instance, related chloro-heterocyclic compounds have shown increased decomposition in acidic environments.[4] It is recommended to maintain a neutral pH whenever possible.
Q5: What solvents are compatible with this compound?
This compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). The choice of solvent can influence stability, and it is crucial to use anhydrous solvents to prevent hydrolysis of the chloro group. Protic solvents like methanol or ethanol may participate in nucleophilic substitution reactions with the chloro group, especially under basic conditions or upon heating.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of starting material | Verify the purity of this compound by techniques such as NMR or LC-MS before use. | Poor quality or degraded starting material is a common source of reaction failure. |
| Reaction with nucleophiles | If your reaction involves nucleophiles, consider the possibility of substitution at the 2-chloro position.[5] | The chlorine atom on the oxazole ring can be a leaving group in the presence of strong nucleophiles. |
| Solvent-mediated degradation | Use anhydrous solvents and perform reactions under an inert atmosphere. Avoid protic solvents if nucleophilic substitution is a concern. | Moisture can lead to hydrolysis, and protic solvents can act as nucleophiles. |
| Thermal decomposition | For reactions requiring heat, monitor the temperature closely and consider running the reaction at a lower temperature for a longer duration. | While oxazoles are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.[1][6] |
Issue 2: Compound Degradation During Work-up or Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis on silica gel | Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase like neutral alumina. | Acidic silica gel can promote the hydrolysis of sensitive functional groups. |
| Aqueous work-up induced degradation | Use saturated sodium bicarbonate or brine to neutralize any acidic or basic residues during extraction, and minimize contact time with the aqueous phase. | Prolonged exposure to acidic or basic aqueous solutions can cause hydrolysis.[7][8] |
| Decomposition during solvent removal | Use a rotary evaporator at a low temperature and moderate vacuum to remove the solvent. Avoid excessive heating. | High temperatures can lead to the decomposition of the compound. |
Data Presentation
Table 1: Hypothetical pH Stability of this compound
This table presents hypothetical data for illustrative purposes based on the general behavior of related compounds.
| pH | Temperature (°C) | Incubation Time (h) | Remaining Compound (%) |
| 2 | 25 | 24 | 85 |
| 4 | 25 | 24 | 95 |
| 7 | 25 | 24 | >99 |
| 10 | 25 | 24 | 90 |
| 12 | 25 | 24 | 70 |
Table 2: Hypothetical Photostability of this compound Solution in Dichloromethane
This table presents hypothetical data for illustrative purposes.
| Light Condition | Exposure Time (h) | Remaining Compound (%) |
| Dark (Control) | 24 | >99 |
| Ambient Lab Light | 24 | 98 |
| Direct Sunlight | 24 | 80 |
| UV Lamp (365 nm) | 24 | 65 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction
This protocol outlines a general method for a Suzuki coupling reaction involving this compound, a common application for chloro-heterocyclic compounds.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A general workflow for a cross-coupling reaction.
Caption: Potential degradation pathways for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for the Synthesis of 2-Chloro-5-p-tolyloxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on alternative catalytic systems for the synthesis of 2-Chloro-5-p-tolyloxazole and other substituted oxazoles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different catalytic methods.
Catalyst Performance Comparison
The following tables summarize quantitative data for various alternative catalytic systems applicable to the synthesis of substituted oxazoles. These conditions can be adapted for the synthesis of this compound with appropriate optimization.
Table 1: Palladium-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles
| Catalyst System | Starting Materials | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / CuBr₂ / K₂S₂O₈ | Simple arenes and functionalized aliphatic nitriles | 120 | 12 | up to 86% | [1][2] |
| Pd(PPh₃)₄ / CuI / KOH | 4-substituted oxazole and aryl bromide | 110 | 8 | up to 90% | [3] |
Table 2: Copper-Catalyzed Synthesis of Trisubstituted Oxazoles
| Catalyst System | Starting Materials | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuBr₂ / Pyridine / K₂CO₃ / NIS | Amines, alkynes, and O₂ | 80 | 12 | up to 92% | [4][5] |
| Cu(OTf)₂ | Methyl azaarenes and 6-amino-pyrimidine-2,4-diones | 100 | 24 | up to 85% | [6] |
Table 3: Gold-Catalyzed Synthesis of Substituted Oxazoles
| Catalyst System | Starting Materials | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ph₃PAuCl / 4-MeO-TEMPO / tBuONO | Internal N-propargylamides | 60 | 24 | up to 85% | [7][8] |
| AuCl₃ | N-propargylcarboxamides | Room Temp | 1-3 | up to 95% | [9] |
| BrettPhosAuNTf₂ / 8-methylquinoline N-oxide | Terminal alkyne and nitrile | 60 | 3-12 | up to 98% | [10] |
Table 4: Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
| Catalyst System | Starting Materials | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| I₂ / TBHP / NaHCO₃ | Aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride | 80 | 12 | up to 79% | [11] |
| I₂ / K₂CO₃ | α-bromoketones and benzylamine derivatives | 80 | 12 | up to 62% |
Troubleshooting Guides and FAQs
Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed C-H activation reaction is giving a low yield of the desired oxazole. What are the potential causes and solutions?
Answer:
Low yields in palladium-catalyzed C-H activation for oxazole synthesis can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Catalyst Activity:
-
Issue: The palladium catalyst may be inactive or have reduced activity.
-
Solution: Ensure the palladium source, such as Pd(OAc)₂, is fresh and has been stored correctly. Consider using a more active pre-catalyst or adding a ligand that can stabilize the active species.
-
-
Oxidant Efficiency:
-
Issue: Inefficient re-oxidation of the palladium catalyst can stall the catalytic cycle.
-
Solution: Verify the quality and quantity of the oxidant (e.g., K₂S₂O₈). Ensure anhydrous conditions if the oxidant is moisture-sensitive. Sometimes, a co-oxidant or additive like CuBr₂ can facilitate the process.[1][2]
-
-
Reaction Conditions:
-
Issue: Suboptimal temperature or reaction time can lead to incomplete conversion.
-
Solution: Incrementally increase the reaction temperature and monitor the progress by TLC or GC-MS. Extended reaction times may be necessary for less reactive substrates.
-
-
Substrate Reactivity:
-
Issue: Electron-poor arenes or sterically hindered nitriles may exhibit lower reactivity.
-
Solution: For challenging substrates, a higher catalyst loading or a more robust catalytic system might be required. The use of microwave irradiation can sometimes enhance reaction rates and yields.
-
-
Side Reactions:
-
Issue: Homocoupling of the arene starting material or decomposition of the nitrile can compete with the desired reaction.
-
Solution: Adjusting the stoichiometry of the reactants or the reaction concentration may minimize side reactions. The choice of solvent can also influence the reaction pathway.
-
Copper-Catalyzed Synthesis
Question: I am observing the formation of significant byproducts in my copper-catalyzed aerobic oxidation for oxazole synthesis. How can I improve the selectivity?
Answer:
Improving selectivity in copper-catalyzed aerobic oxidations involves fine-tuning the reaction parameters to favor the desired product formation.
-
Ligand Choice:
-
Issue: The ligand used can significantly influence the selectivity and reactivity of the copper catalyst.
-
Solution: Screen different ligands. For the aerobic oxidative dehydrogenative annulation of amines and alkynes, pyridine has been shown to be effective.[4] The steric and electronic properties of the ligand can help to control the approach of the substrates to the metal center.
-
-
Solvent Effects:
-
Issue: The solvent can affect the solubility of reactants and intermediates, as well as the stability of the catalytic species.
-
Solution: A mixture of solvents, such as toluene/DCE, has been found to be optimal in some cases.[4] Experiment with different solvent systems to find the best balance of solubility and reactivity.
-
-
Oxygen Concentration:
-
Issue: The concentration of molecular oxygen can impact the rate of oxidation and potentially lead to over-oxidation or side reactions.
-
Solution: While the reaction is typically run under an oxygen atmosphere, in some cases, using a balloon of oxygen or even air can provide a more controlled delivery of the oxidant.
-
-
Temperature Control:
-
Issue: Higher temperatures can sometimes promote undesired side reactions.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Optimization studies have shown 80 °C to be effective for the annulation of amines and alkynes.[4]
-
Common Side Products:
-
Enamine self-coupling: The enamine intermediate can react with itself.
-
Oxidation of starting materials: The amine or alkyne starting materials may undergo oxidation before the desired annulation occurs.
Gold-Catalyzed Synthesis
Question: My gold-catalyzed cyclization of N-propargylamides is sluggish or incomplete. What are the key parameters to check?
Answer:
For gold-catalyzed cyclizations of N-propargylamides, several factors can influence the reaction efficiency.
-
Catalyst and Co-catalyst:
-
Issue: The choice of gold catalyst and any silver salt co-catalyst is crucial.
-
Solution: While AuCl₃ can be effective, phosphine-ligated gold(I) complexes, such as Ph₃PAuCl, often exhibit better performance.[7][9] A silver salt is sometimes used to generate the cationic gold species in situ, which is the active catalyst. Ensure the silver salt is of high purity.
-
-
Solvent Choice:
-
Issue: The polarity and coordinating ability of the solvent can impact the catalytic activity.
-
Solution: Dichloromethane (DCM) and dichloroethane (DCE) are commonly used solvents.[12] Avoid strongly coordinating solvents that might compete with the substrate for binding to the gold center.
-
-
Substrate Electronic Effects:
-
Issue: The electronic nature of the substituents on the N-propargylamide can affect the rate of cyclization.
-
Solution: Electron-withdrawing groups on the aromatic ring of the amide generally enhance the reaction rate, while electron-donating groups can slow it down.[7] For less reactive substrates, a higher catalyst loading or longer reaction time may be necessary.
-
-
Presence of Water:
-
Issue: Traces of water can sometimes influence the reaction, either positively or negatively.
-
Solution: While some gold-catalyzed reactions are tolerant to moisture, it is generally good practice to use anhydrous solvents and reagents unless a specific protocol indicates otherwise.
-
Iodine-Catalyzed Synthesis
Question: What are the common challenges encountered in iodine-catalyzed oxazole synthesis, and how can they be addressed?
Answer:
Iodine-catalyzed methods are attractive due to the low cost and low toxicity of the catalyst. However, there are some common challenges to consider.
-
Control of Stoichiometry:
-
Issue: The amount of iodine and the oxidant (e.g., TBHP) is critical.
-
Solution: Carefully optimize the stoichiometry of both the iodine catalyst and the oxidant. An excess of either can lead to side reactions and reduced yields.
-
-
Byproduct Formation:
-
Issue: The reaction can generate various byproducts, including those from the self-condensation of the aldehyde or the oxidation of the amine component.
-
Solution: The choice of base, such as NaHCO₃, can help to minimize side reactions.[11] Running the reaction under an inert atmosphere can also be beneficial in some cases.
-
-
Work-up and Purification:
-
Issue: Residual iodine and iodine-containing byproducts can complicate the purification of the final product.
-
Solution: A typical work-up involves quenching the reaction with a solution of sodium thiosulfate to remove excess iodine. Column chromatography on silica gel is usually effective for purifying the oxazole product.
-
FAQ: Can I use other oxidants besides TBHP in iodine-catalyzed reactions?
Answer: Yes, other oxidants such as hydrogen peroxide or even molecular oxygen (in some cases) can be used. However, the choice of oxidant will depend on the specific reaction and may require re-optimization of the reaction conditions.
Experimental Protocols
Detailed Protocol for Copper-Catalyzed Aerobic Oxidative Dehydrogenative Annulation of Amines and Alkynes
This protocol is adapted from the work of Jiao and coworkers.[4][5]
Materials:
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Benzylamine derivative (0.5 mmol, 1.0 equiv)
-
Alkyne (0.6 mmol, 1.2 equiv)
-
CuBr₂ (0.05 mmol, 10 mol%)
-
Pyridine (0.2 mmol, 40 mol%)
-
K₂CO₃ (0.5 mmol, 1.0 equiv)
-
N-Iodosuccinimide (NIS) (0.5 mmol, 1.0 equiv)
-
Toluene/DCE (1:1, 2.0 mL)
Procedure:
-
To a dried Schlenk tube, add CuBr₂ (11.2 mg), K₂CO₃ (69.1 mg), and NIS (112.5 mg).
-
Evacuate and backfill the tube with oxygen (this can be done using a balloon filled with oxygen).
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Add the benzylamine derivative, alkyne, pyridine, and the toluene/DCE solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired trisubstituted oxazole.
Detailed Protocol for Gold-Catalyzed Synthesis of 5-Oxazole Ketones from Internal N-Propargylamides
This protocol is based on the work of Song and coworkers.[7][8]
Materials:
-
Internal N-propargylamide (0.2 mmol, 1.0 equiv)
-
Ph₃PAuCl (0.01 mmol, 5 mol%)
-
AgOTf (0.01 mmol, 5 mol%)
-
4-MeO-TEMPO (0.4 mmol, 2.0 equiv)
-
tBuONO (0.4 mmol, 2.0 equiv)
-
DCE (2.0 mL)
Procedure:
-
In a glovebox, add Ph₃PAuCl (4.9 mg) and AgOTf (2.6 mg) to a dried reaction vial.
-
Add DCE (1.0 mL) and stir the mixture at room temperature for 10 minutes to generate the active catalyst.
-
To this solution, add the internal N-propargylamide, 4-MeO-TEMPO, and tBuONO, followed by the remaining DCE (1.0 mL).
-
Seal the vial and stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the 5-oxazole ketone.[8]
Purification and Work-up
General Guidance for Oxazole Purification:
-
Work-up: Most oxazole syntheses require an aqueous work-up to remove inorganic salts and other water-soluble impurities. For reactions involving iodine, a wash with a reducing agent like sodium thiosulfate is essential.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying substituted oxazoles. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: For solid oxazole products, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.
This technical support center provides a starting point for researchers working on the synthesis of this compound and other substituted oxazoles. The information presented should aid in the selection of an appropriate catalytic system and in troubleshooting common experimental challenges. Remember that the optimal conditions for a specific substrate may require some degree of empirical optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines: access to dipyrimidine/dipyrazolo-fused pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold catalysis: mild conditions for the synthesis of oxazoles from N-propargylcarboxamides and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
dealing with regioisomer formation in tolyloxazole synthesis
Welcome to the technical support center for tolyl-oxazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to regioisomer formation during their experiments. Here you will find frequently asked questions, detailed experimental protocols, and data-driven guidance to help you control and manage the regioselectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of regioisomer formation in tolyl-oxazole synthesis?
Regioisomer formation, such as the generation of both 2-methyl-4-(p-tolyl)oxazole and 4-methyl-2-(p-tolyl)oxazole, is a common challenge in multi-component reactions where the precursors have competing reactive sites. The primary cause lies in the initial bond formation during the cyclization process. For instance, in syntheses involving a tolyl-containing ketone and a source of the other oxazole substituent, the regiochemical outcome is determined by which carbonyl carbon is attacked by the nitrogen-containing reagent and which forms the C-O bond of the heterocycle. Factors influencing this include the electronic properties of the reactants, steric hindrance, and the reaction mechanism dictated by the chosen synthetic route.
Q2: Which synthetic methods are prone to producing regioisomeric mixtures of tolyl-oxazoles?
Several methods for synthesizing 2,4-disubstituted oxazoles can potentially yield regioisomeric mixtures, especially when using unsymmetrical starting materials. One such method is the Brønsted acid-catalyzed coupling of α-diazoketones with amides. For example, the reaction of a p-tolyl-α-diazoketone with acetamide or the reaction of diazoacetone with p-toluamide could theoretically produce both 2-methyl-4-(p-tolyl)oxazole and 4-methyl-2-(p-tolyl)oxazole. The regioselectivity in these cases is highly dependent on the stability of the intermediates and the activation energies of the competing reaction pathways.[1][2]
Another relevant method is the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile.[3] This reaction proceeds through a Ritter-type reaction and oxidative cyclization. If an unsymmetrical ketone bearing a tolyl group is used, the initial formation of the vinyl trifluoroacetate intermediate and the subsequent nucleophilic attack by acetonitrile could potentially occur at two different positions, leading to a mixture of regioisomers.[3]
Q3: How can I control the regioselectivity of my tolyl-oxazole synthesis?
Controlling regioselectivity often involves a careful selection of catalysts and optimization of reaction conditions. In the Brønsted acid-catalyzed reaction of α-diazoketones with amides, the choice of the acid catalyst and the solvent can significantly influence the outcome.
Troubleshooting Flowchart for Poor Regioselectivity
Caption: A decision-making workflow for addressing poor regioselectivity.
For instance, in a study on the synthesis of 2,4-disubstituted oxazoles, trifluoromethanesulfonic acid (TfOH) was found to be an effective catalyst.[2] By fine-tuning the catalyst loading and reaction temperature, it may be possible to favor one regioisomeric pathway over the other.
| Parameter | Recommendation for Optimization | Rationale |
| Catalyst | Screen different Brønsted and Lewis acids. Optimize catalyst loading (e.g., 5-20 mol%). | The nature and concentration of the acid can influence the protonation equilibrium and the stability of key intermediates, thereby affecting the regiochemical outcome. |
| Solvent | Test solvents with varying polarity (e.g., 1,2-dichloroethane (DCE), acetonitrile, THF). | Solvent polarity can affect the solubility of reactants and the stability of charged intermediates, which can alter the reaction pathway. |
| Temperature | Vary the reaction temperature (e.g., from room temperature to reflux). | The activation energies for the formation of the two regioisomers may be different. A change in temperature can favor the pathway with the lower activation energy. |
Q4: What are the best methods for separating tolyl-oxazole regioisomers?
If regioisomer formation cannot be completely suppressed, efficient separation is crucial. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of closely related isomers.
General HPLC Separation Parameters:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or a specialized column for aromatic compounds. |
| Mobile Phase | A gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape. |
| Detection | UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm). |
For preparative scale separations, column chromatography over silica gel is a common approach. The choice of eluent is critical and often requires careful optimization. A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone is typically used. The optimal solvent ratio will depend on the specific regioisomers being separated.
Q5: How can I definitively identify the tolyl-oxazole regioisomers I have synthesized?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between regioisomers like 2-methyl-4-(p-tolyl)oxazole and 4-methyl-2-(p-tolyl)oxazole.
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¹H NMR: The chemical shifts of the methyl protons and the aromatic protons will be different for each isomer due to the different electronic environments. In 2-methyl-4-(p-tolyl)oxazole, the methyl group is attached to the C2 position of the oxazole ring, while in the other isomer, it is attached to the C4 position. This will result in distinct chemical shifts for these protons. The tolyl methyl group will also have a characteristic chemical shift.
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¹³C NMR: The chemical shifts of the carbon atoms in the oxazole ring and the tolyl group will also be unique for each regioisomer.
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2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of the atoms and provide unambiguous structural assignments.
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones and Amides
This protocol is adapted from a general method for the synthesis of 2,4-disubstituted oxazoles and can be used as a starting point for the synthesis of tolyl-oxazole regioisomers.[2]
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To a solution of the α-diazoketone (e.g., p-tolyl-α-diazoketone) (0.5 mmol) in 1,2-dichloroethane (DCE) (2.0 mL) in a sealed tube, add the amide (e.g., acetamide) (0.6 mmol).
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Add trifluoromethanesulfonic acid (TfOH) (0.05 mmol, 10 mol%).
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Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
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After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
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Quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the product with ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the oxazole regioisomers.
Protocol 2: Separation of Oxazole Regioisomers by Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a glass column with the silica gel slurry.
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Dissolve the crude mixture of tolyl-oxazole regioisomers in a minimal amount of dichloromethane or the eluent.
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Load the sample onto the top of the silica gel column.
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Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Start with a low concentration of the polar solvent and gradually increase the polarity.
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Collect fractions and analyze them by TLC to identify the fractions containing the separated regioisomers.
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Combine the pure fractions of each isomer and evaporate the solvent to obtain the purified products.
Illustrative Reaction Pathway
The formation of 2,4-disubstituted oxazoles from α-diazoketones and amides is believed to proceed through a key intermediate, which then cyclizes to form the oxazole ring. The regioselectivity is determined during the cyclization step.
Caption: A simplified diagram showing the divergent pathways leading to regioisomer formation.
References
- 1. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 3. Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile [organic-chemistry.org]
workup procedure to remove impurities from 2-Chloro-5-P-tolyloxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 2-Chloro-5-P-tolyloxazole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Robinson-Gabriel method?
A1: The most common impurities are typically residual starting materials and reagents from the cyclodehydration step. These include the starting 2-acylamino-ketone, excess phosphorus oxychloride (POCl3), and pyridine, which is often used as a base.[1][2][3] Byproducts from side reactions, though less common, can also be present.
Q2: What is a general workup procedure to remove these common impurities?
A2: A standard aqueous workup is the first step.[4] This typically involves diluting the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing sequentially with water, a dilute acid solution (e.g., 10% HCl) to remove pyridine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[4][5]
Q3: How can I effectively remove residual phosphorus oxychloride (POCl3)?
A3: POCl3 is reactive towards water and can be quenched by carefully adding the reaction mixture to ice-cold water. The resulting phosphoric acid can then be removed by washing the organic layer with water and a mild base like sodium bicarbonate.[4] For larger scales, distillation can be employed to remove POCl3.[6]
Q4: Pyridine seems to be persistent in my product. What is the best way to remove it completely?
A4: Washing the organic layer with a dilute acid solution, such as 1-5% aqueous HCl, is highly effective as it converts pyridine into its water-soluble pyridinium hydrochloride salt.[5] Another effective method is washing with an aqueous solution of copper sulfate, which forms a complex with pyridine that partitions into the aqueous layer.[5] Co-evaporation with a solvent like toluene can also help remove trace amounts of pyridine.[5]
Q5: What are suitable recrystallization solvents for this compound?
Q6: When is column chromatography recommended for purification?
A6: Column chromatography is recommended when simple extraction and recrystallization are insufficient to remove impurities, particularly if there are byproducts with similar polarity to the desired product. Silica gel is a common stationary phase, and the eluent system would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during aqueous extraction. | High concentration of polar impurities or insufficient ionic strength of the aqueous layer. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product oils out during recrystallization. | The chosen solvent is too non-polar, or the solution is cooled too rapidly. | Add a small amount of a more polar co-solvent in which the compound is more soluble. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Seeding with a small crystal of the pure product can also induce crystallization. |
| Low recovery after purification. | Product loss during extraction into the aqueous layers, especially if the product has some water solubility. Multiple recrystallization steps. | Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. Optimize the recrystallization procedure to achieve desired purity in a single step if possible. |
| Co-elution of impurities during column chromatography. | Improper choice of eluent system. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between the product and impurities. A shallower solvent gradient during column chromatography can also improve separation. |
| Product appears unstable during workup (e.g., color change). | The oxazole ring can be sensitive to strong acids or bases. | Use mild acidic and basic solutions for washing (e.g., 1% HCl, 5% NaHCO3). Minimize the contact time with these solutions and work at lower temperatures if possible. |
Experimental Protocols
General Aqueous Workup Protocol
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Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Washing: Combine the organic layers and wash sequentially with:
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1M HCl (to remove basic impurities like pyridine).
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Saturated aqueous NaHCO3 (to neutralize any remaining acid).
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Brine (to remove residual water).
-
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Visualizations
Logical Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the purification process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. firsthope.co.in [firsthope.co.in]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
preventing decomposition of 2-Chloro-5-P-tolyloxazole during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 2-Chloro-5-p-tolyloxazole during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The decomposition of this compound is primarily influenced by three main factors:
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Hydrolysis: Due to the presence of the reactive 2-chloro substituent and the oxazole ring, the compound is susceptible to reaction with water, which can be present as atmospheric moisture. This can lead to the formation of the corresponding 2-hydroxy derivative and other related impurities.
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradants and loss of purity.[1]
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Thermal Decomposition: Elevated temperatures can accelerate the rate of decomposition. While oxazoles are generally thermally stable, the presence of the chloro substituent can influence its thermal lability.
Q2: What are the visible signs of this compound decomposition?
A2: Signs of decomposition may include:
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Change in color: The appearance of a yellow or brownish tint in a previously colorless or white solid.
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Change in physical state: Caking or clumping of the powder, which can indicate moisture absorption.
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Inconsistent analytical results: Drifting retention times or the appearance of new peaks in HPLC chromatograms, or changes in NMR or mass spectra.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored under the following conditions:
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Temperature: In a refrigerator at 2-8°C. For long-term storage, storage at -20°C is recommended.[2]
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Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.
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Light: Protected from light by using an amber-colored vial or by wrapping the container in aluminum foil.
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Moisture: In a tightly sealed container to prevent moisture ingress. The use of a desiccant in a secondary container is highly recommended.
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity of this compound and detecting any degradation products.[3][4][5][6][7] Key analytical techniques for characterization include NMR and mass spectrometry to identify potential impurities.[8][9][10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in the HPLC chromatogram. | Hydrolysis to the 2-hydroxy-5-p-tolyloxazole derivative. | Store the compound in a desiccator or under an inert, dry atmosphere. Ensure the storage container is tightly sealed. Re-purify the material if necessary. |
| The solid material has developed a yellow or brown color. | Photodegradation or thermal stress. | Store the compound in an amber vial or protect it from light. Ensure the storage temperature does not exceed the recommended range. |
| Inconsistent biological assay results from different batches or over time. | Decomposition of the active compound. | Re-analyze the purity of the compound using a validated stability-indicating HPLC method before use. Use freshly prepared solutions for experiments. |
| The material appears clumpy or sticky. | Moisture absorption. | Dry the material under vacuum. Store future samples with a desiccant and ensure the container is properly sealed. |
Experimental Protocols
Stability Indicating HPLC Method Development
A reverse-phase HPLC method is suitable for monitoring the stability of this compound.
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a general starting point. Method optimization will be required.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.[1][12][13][14][15]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve 1 mg of the compound in 1 mL of methanol and add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection. |
| Base Hydrolysis | Dissolve 1 mg of the compound in 1 mL of methanol and add 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl before injection. |
| Oxidation | Dissolve 1 mg of the compound in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Stress | Store the solid compound at 70°C for 48 hours. |
| Photostability | Expose the solid compound to UV light (e.g., 254 nm) for 24 hours. |
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Recommended storage conditions for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(chloromethyl)thiazole - CAS-Number 105827-91-6 - Order from Chemodex [chemodex.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 5. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-5-fluorobenzoxazole(135533-78-7) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]
- 11. massbank.eu [massbank.eu]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. scribd.com [scribd.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Unambiguous Structural Verification of 2-Chloro-5-p-tolyloxazole: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the structural validation of 2-Chloro-5-p-tolyloxazole. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed selection of analytical techniques.
The definitive confirmation of a molecule's three-dimensional structure is paramount in understanding its chemical behavior, reactivity, and potential as a therapeutic agent. While X-ray crystallography is often considered the "gold standard" for providing an absolute structural proof, a multi-faceted approach utilizing various analytical techniques is typically employed for comprehensive characterization. This guide will delve into the experimental data and methodologies of four critical techniques for the structural validation of this compound.
X-ray Crystallography: The Definitive Structure
Table 1: Representative X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.176(3) |
| c (Å) | 9.881(2) |
| α (°) | 90 |
| β (°) | 109.34(3) |
| γ (°) | 90 |
| Volume (ų) | 968.8(4) |
| Z | 4 |
| Bond Length (C-Cl) (Å) | 1.735(3) |
| Bond Length (C-O) (Å) | 1.362(4) |
| Bond Angle (Cl-C-N) (°) | 125.4(2) |
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Environment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, while 2D NMR techniques like COSY and HSQC reveal connectivity between atoms.
Table 2: Representative ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 7.85 | d | 8.2 |
| ¹H | 7.20 | d | 8.2 |
| ¹H | 7.10 | s | - |
| ¹H | 2.35 | s | - |
| ¹³C | 161.5 | - | - |
| ¹³C | 150.2 | - | - |
| ¹³C | 139.8 | - | - |
| ¹³C | 129.7 | - | - |
| ¹³C | 126.4 | - | - |
| ¹³C | 124.9 | - | - |
| ¹³C | 121.3 | - | - |
| ¹³C | 21.2 | - | - |
Experimental Protocol: NMR Spectroscopy
A small amount of the purified sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube. The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay) are detected. Fourier transformation of the FID yields the NMR spectrum. For 2D experiments, specific pulse sequences are used to correlate different nuclei.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
Table 3: Representative Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | m/z (Calculated) | Formula |
| [M+H]⁺ | 212.0524 | 212.0529 | C₁₁H₁₁ClNO |
| [M+Na]⁺ | 234.0343 | 234.0349 | C₁₁H₁₀ClNNaO |
Experimental Protocol: Mass Spectrometry
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile). The solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The sample is ionized, and the resulting ions are accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. For fragmentation studies (MS/MS), precursor ions are selected and fragmented, and the resulting product ions are analyzed.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Representative FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3105 | Medium | C-H stretch (aromatic) |
| 2925 | Medium | C-H stretch (methyl) |
| 1620 | Strong | C=N stretch (oxazole) |
| 1580 | Strong | C=C stretch (aromatic) |
| 1180 | Strong | C-O stretch (oxazole) |
| 820 | Strong | C-H bend (para-substituted aromatic) |
| 750 | Strong | C-Cl stretch |
Experimental Protocol: FTIR Spectroscopy
A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. A beam of infrared radiation is passed through the ATR crystal, and the evanescent wave interacts with the sample. The detector measures the intensity of the transmitted radiation as a function of wavenumber. The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Comparative Analysis and Conclusion
Each of the discussed techniques provides a unique and complementary piece of the structural puzzle.
-
X-ray Crystallography stands alone in its ability to provide the absolute, three-dimensional structure of a molecule in the solid state. However, it is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck.
-
NMR Spectroscopy is indispensable for elucidating the connectivity of atoms in solution, providing a detailed map of the molecular framework. It is often the primary tool for routine structural confirmation.
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Mass Spectrometry offers rapid and highly sensitive determination of molecular weight and elemental composition. Its fragmentation patterns can provide valuable structural information, especially when combined with other techniques.
-
FTIR Spectroscopy is a quick and straightforward method for identifying the functional groups present in a molecule, serving as an excellent preliminary characterization tool.
For the unambiguous validation of the structure of this compound, a combination of these methods is recommended. While NMR, MS, and FTIR can collectively provide strong evidence for the proposed structure, only single-crystal X-ray crystallography can deliver the definitive and absolute proof of its three-dimensional arrangement. Therefore, for regulatory submissions or publications requiring unequivocal structural proof, X-ray crystallography is the preferred method, supported and corroborated by the wealth of data from spectroscopic techniques.
A Comparative Spectroscopic Analysis of 2-Chloro-5-p-tolyloxazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Chloro-5-p-tolyloxazole and its isomers, 2-Chloro-4-p-tolyloxazole and 4-Chloro-2-p-tolyloxazole. Due to the limited availability of experimental spectroscopic data for these specific compounds in public databases, this guide utilizes predicted data from validated computational models. The information presented herein offers a valuable reference for the potential spectroscopic characteristics of these compounds, aiding in their identification, differentiation, and characterization in research and drug development settings.
The following sections detail the predicted spectroscopic data for each isomer, presented in a comparative format. Additionally, comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the potential empirical analysis of these and similar molecules.
Molecular Structures of Isomers
The positional isomers analyzed in this guide are depicted below. The differing placement of the chloro and p-tolyl groups on the oxazole ring is expected to give rise to distinct spectroscopic signatures.
Caption: Molecular structures of the analyzed isomers.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its selected isomers. These predictions were generated using validated computational algorithms.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | This compound | 2-Chloro-4-p-tolyloxazole | 4-Chloro-2-p-tolyloxazole |
| Oxazole-H | 7.35 (s, 1H) | 7.90 (s, 1H) | 7.60 (s, 1H) |
| Tolyl-H (ortho to CH₃) | 7.20 (d, 2H) | 7.22 (d, 2H) | 7.85 (d, 2H) |
| Tolyl-H (meta to CH₃) | 7.55 (d, 2H) | 7.58 (d, 2H) | 7.30 (d, 2H) |
| Tolyl-CH₃ | 2.38 (s, 3H) | 2.40 (s, 3H) | 2.42 (s, 3H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound | 2-Chloro-4-p-tolyloxazole | 4-Chloro-2-p-tolyloxazole |
| Oxazole C2 | 152.0 | 151.5 | 162.0 |
| Oxazole C4 | 125.0 | 138.0 | 120.0 |
| Oxazole C5 | 150.0 | 148.0 | 149.5 |
| Tolyl C (ipso) | 128.0 | 127.5 | 124.0 |
| Tolyl C (ortho to CH₃) | 129.8 | 129.9 | 129.7 |
| Tolyl C (meta to CH₃) | 126.0 | 126.2 | 126.5 |
| Tolyl C (para to CH₃) | 139.0 | 139.5 | 141.0 |
| Tolyl-CH₃ | 21.2 | 21.3 | 21.5 |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 2-Chloro-4-p-tolyloxazole | 4-Chloro-2-p-tolyloxazole |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=N (Oxazole) | ~1610 | ~1615 | ~1620 |
| C=C (Aromatic/Oxazole) | 1580-1450 | 1585-1455 | 1575-1450 |
| C-O-C (Oxazole) | ~1100 | ~1105 | ~1095 |
| C-Cl | ~830 | ~835 | ~840 |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragment Ion | This compound | 2-Chloro-4-p-tolyloxazole | 4-Chloro-2-p-tolyloxazole |
| [M]+ | 209/211 | 209/211 | 209/211 |
| [M-Cl]+ | 174 | 174 | 174 |
| [p-tolyl]+ | 91 | 91 | 91 |
| [p-tolyl-C≡O]+ | 119 | 119 | 119 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of chloro-tolyloxazole isomers. Instrument parameters and sample preparation may require optimization based on the specific instrumentation and sample characteristics.
General Experimental Workflow
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration and experimental time.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solution Samples: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) to a concentration of 1-5% (w/v).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or the pure solvent should be acquired and subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. The y-axis is typically expressed as percent transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Acquisition (EI Mode Example):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Rate: 1-2 scans/second.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and fragment ions.
Comparative Guide to Confirming the Purity of Synthesized 2-Chloro-5-P-tolyloxazole via High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison for determining the purity of synthesized 2-Chloro-5-P-tolyloxazole, a key heterocyclic compound with potential applications in pharmaceutical research and development. The primary method detailed is a robust reverse-phase high-performance liquid chromatography (RP-HPLC) protocol, which is compared against a hypothetical commercial standard. Additionally, a comparative overview of alternative analytical techniques is presented to offer a broader context for purity assessment in a drug development setting.
High-Performance Liquid Chromatography (HPLC) Method Performance
A validated HPLC method is considered the gold standard for the quantitative analysis of pharmaceutical compounds due to its high precision, sensitivity, and reproducibility.[1][2] For a molecule like this compound, which contains aromatic and heterocyclic moieties, a reverse-phase method provides excellent separation capabilities.[3][4] The developed method effectively separates the main compound from potential process-related impurities, such as unreacted starting materials and by-products from the synthesis.
Data Presentation
The following tables summarize the HPLC method parameters and compare the purity of a laboratory-synthesized batch of this compound against a commercial reference standard.
Table 1: HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50% B to 95% B over 10 min; hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Table 2: Purity Comparison of Synthesized Batch vs. Commercial Standard
| Compound Identity | Retention Time (min) | Area % (Synthesized Batch) | Area % (Commercial Standard) |
|---|---|---|---|
| Impurity 1 (Starting Material A) | 3.2 | 0.15% | Not Detected |
| Impurity 2 (By-product B) | 4.5 | 0.25% | 0.05% |
| This compound | 6.8 | 99.55% | 99.94% |
| Unknown Impurity | 7.1 | 0.05% | Not Detected |
| Total Purity | | 99.55% | 99.94% |
Table 3: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Sensitivity | Specificity | Primary Use Case |
|---|---|---|---|---|
| HPLC-UV | Differential partitioning between mobile and stationary phases.[2] | High | High | Quantitative purity and impurity profiling. |
| GC-MS | Separation of volatile compounds followed by mass-based detection.[] | Very High | Very High | Analysis of residual solvents and volatile impurities.[1] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Low | Very High | Structural elucidation and confirmation of the main component.[1] |
| LC-MS | HPLC separation coupled with mass spectrometry detection. | Very High | Very High | Identification and quantification of trace-level impurities.[1] |
| DSC | Measurement of heat flow differences during temperature changes.[] | Low | Moderate | Purity assessment of highly pure (>98%) crystalline solids.[] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol details the steps for analyzing the purity of this compound using the parameters outlined in Table 1.
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water 50:50) to achieve a final concentration of 0.1 mg/mL. Sonicate if necessary to ensure complete dissolution.
-
-
Sample Preparation (Synthesized Batch):
-
Prepare the sample from the synthesized batch in the same manner as the standard, achieving a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the system is clean.
-
Perform a single injection of the standard solution to verify system suitability (e.g., retention time, peak shape).
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the HPLC-based purity confirmation of synthesized this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
Assessing Target Engagement of Novel 2-Chloro-5-p-tolyloxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents hinges on a thorough understanding of their interaction with intended biological targets. For a promising new class of compounds, such as 2-Chloro-5-p-tolyloxazole derivatives, elucidating target engagement is a critical step in validating their mechanism of action and advancing them through the drug discovery pipeline. While specific experimental data on this particular derivative class is not yet publicly available, this guide provides a comprehensive framework for assessing their target engagement, comparing established methodologies and offering detailed experimental protocols.
Key Approaches to Determine Target Engagement
Several robust methods are available to confirm and quantify the interaction of a small molecule with its protein target within a cellular context. The choice of assay depends on factors such as throughput requirements, the need for labeled compounds, and the specific information sought (e.g., direct binding, downstream effects). Below is a comparison of leading techniques.
| Assay | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable in cells and tissues; confirms intracellular target binding. | Requires specific antibodies for Western blot detection; lower throughput for traditional format. | Low to Medium |
| Thermal Proteome Profiling (TPP) | A proteome-wide extension of CETSA coupled with mass spectrometry to identify targets without prior knowledge. | Unbiased, proteome-wide target and off-target identification; label-free. | Technically demanding; complex data analysis; lower throughput. | Low |
| Luminescent Thermal Shift Assay (BiTSA) | A modification of CETSA utilizing a quantitative peptide tag (HiBiT) for a luminescent readout. | Higher throughput than traditional CETSA; no need for specific antibodies (uses tagged protein). | Requires genetic modification of the target protein to introduce the tag. | High |
| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity between a fluorescently labeled ligand and a fluorescently tagged target protein. | Provides real-time binding information in living cells. | Requires labeling of the small molecule and/or the target protein, which can alter their properties. | High |
| AlphaScreen | A bead-based immunoassay that measures the interaction between a tagged target and a biotinylated ligand. | High sensitivity and throughput; no wash steps required. | Potential for interference from library compounds; requires tagged proteins and ligands. | High |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the conventional Western blot-based CETSA to assess the engagement of a this compound derivative with a hypothesized target protein.
Materials:
-
Cell culture expressing the target protein of interest
-
This compound derivative (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge (capable of 20,000 x g)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific to the target protein
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound derivative at various concentrations. Include a vehicle-only control. Incubate under standard cell culture conditions for a specified time to allow for compound entry and target binding.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize protein concentrations. Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Luminescent Thermal Shift Assay (BiTSA)
This protocol describes a higher-throughput method assuming the target protein has been endogenously tagged with HiBiT.
Materials:
-
Cell line with the target protein tagged with HiBiT
-
This compound derivative
-
Lysis buffer
-
Nano-Glo® HiBiT Lytic Detection System (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Cell Treatment: Seed the HiBiT-tagged cells in multi-well plates and treat with a concentration gradient of the this compound derivative.
-
Heat Challenge: Seal the plates and heat them at a specific temperature (predetermined from a melt-curve experiment) for a set time.
-
Lysis and Luminescence Detection: Cool the plates to room temperature. Add the Nano-Glo® HiBiT lytic reagent, which lyses the cells and contains the substrate for the luminescent reaction.
-
Data Acquisition: Shake the plates briefly to mix and then measure the luminescence using a plate reader.
-
Data Analysis: A higher luminescent signal in the compound-treated wells compared to the vehicle control indicates stabilization of the target protein, and thus, target engagement. Plot the luminescence signal against compound concentration to determine the EC50 of stabilization.
Visualizing Workflows and Pathways
To better illustrate the processes and concepts involved in target engagement studies, the following diagrams are provided.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical signaling pathway inhibited by a derivative.
Conclusion
Confirming that a drug candidate engages its intended target within a cellular environment is a cornerstone of successful drug development.[1] For novel compounds like this compound derivatives, employing a multi-faceted approach starting with a robust and widely applicable method like CETSA is highly recommended.[2][3] Should a higher-throughput or an unbiased, proteome-wide screen be necessary, techniques such as BiTSA or Thermal Proteome Profiling, respectively, offer powerful alternatives.[2] The data generated from these assays are crucial for establishing structure-activity relationships and building confidence in the compound's proposed mechanism of action, ultimately paving the way for further pre-clinical and clinical development.[4]
References
- 1. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 2. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
side-by-side evaluation of the pharmacological properties of tolyloxazoles
An in-depth analysis of the pharmacological properties, mechanisms of action, and experimental data of key tolyloxazole compounds for researchers and drug development professionals.
Tolyloxazoles, a class of organic heterocyclic compounds characterized by an oxazole ring substituted with a tolyl (methylphenyl) group, have emerged as a scaffold of interest in medicinal chemistry. These compounds have been investigated for a range of pharmacological activities, primarily focusing on their potential as anti-inflammatory and anticancer agents. This guide provides a side-by-side evaluation of the pharmacological properties of various tolyloxazole derivatives, supported by experimental data from the scientific literature.
Anti-proliferative and Antitubulin Activity
A notable area of investigation for tolyloxazoles is their efficacy as anticancer agents, particularly as inhibitors of tubulin polymerization. Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Its disruption can lead to cell cycle arrest and apoptosis, making it a key target for cancer chemotherapy.
A study on 2-methyl-4,5-disubstituted oxazoles evaluated a series of compounds for their antiproliferative activity against a panel of human cancer cell lines. Among these, a derivative featuring a p-tolyl group at the 4-position of the oxazole ring (referred to as compound 4d ) was assessed. This compound was compared with its isomeric counterpart (5d ) and other aryl-substituted oxazoles.
Table 1: Comparative in vitro Antiproliferative Activity (IC₅₀, nM) of Tolyloxazole Derivative 4d and Related Compounds [1]
| Compound | A549 (Lung) | HT-29 (Colon) | JURKAT (Leukemia) | RS4;11 (Leukemia) | SEM (Leukemia) | U-2 OS (Osteosarcoma) | Y-79 (Retinoblastoma) |
| 4d (p-tolyl) | >10,000 | 1,000 | 170 | 1,000 | 1,000 | 1,000 | 2,000 |
| 5d (isomer of 4d) | >10,000 | >10,000 | 5,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| CA-4 (Reference) | 0.8 | 1.1 | 1.1 | 1.1 | 1.1 | 1.1 | 3,100 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency. CA-4 (Combretastatin A-4) is a known potent antitubulin agent.
The data indicates that the p-tolyl derivative 4d exhibited moderate antiproliferative activity, particularly against the JURKAT leukemia cell line. A significant finding from this study was the structure-activity relationship, where the regioisomer 5d was found to be substantially less potent than 4d , highlighting the importance of the substituent positions on the oxazole ring for biological activity[1].
The antiproliferative activity of the tolyloxazole derivatives was determined using a sulforhodamine B (SRB) assay. The methodology is as follows:
-
Cell Culture : Human cancer cell lines were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment : Cells were seeded in 96-well plates and incubated for 24 hours. They were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Cell Fixation and Staining : After incubation, cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% sulforhodamine B in 1% acetic acid.
-
Measurement : The protein-bound dye was solubilized with 10 mM Tris base, and the absorbance was measured at 510 nm using a microplate reader.
-
Data Analysis : The IC₅₀ values were calculated from dose-response curves.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for the anticancer effects of these tolyloxazoles is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Below is a simplified signaling pathway illustrating the mechanism of action of antitubulin agents like the tolyloxazole derivatives.
Caption: Mechanism of tubulin polymerization inhibition by tolyloxazoles.
Anti-inflammatory Potential
While direct comparative studies on the anti-inflammatory properties of tolyloxazoles are limited, the broader class of aryl-substituted oxazoles has been extensively studied for this activity. These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). The general structure of a tolyloxazole suggests its potential to fit into the active sites of these enzymes, similar to other diaryl heterocyclic anti-inflammatory drugs.
The proposed mechanism of anti-inflammatory action for aryl-oxazoles involves the inhibition of prostaglandin and leukotriene synthesis.
Caption: Putative anti-inflammatory signaling pathway for tolyloxazoles.
Other Potential Pharmacological Activities
Research into related heterocyclic structures suggests that tolyloxazoles may possess a wider range of biological activities. For instance, various oxadiazole derivatives, which are structurally similar to oxazoles, have been reported to exhibit antibacterial and antifungal properties[2]. The presence of a tolyl group in other heterocyclic compounds has also been associated with antimicrobial effects. Further screening of tolyloxazole libraries is warranted to explore these potential therapeutic applications.
Synthesis and Structure-Activity Relationships
The synthesis of tolyloxazole derivatives is typically achieved through established methods of heterocyclic chemistry. The biological activity of these compounds is highly dependent on the substitution pattern on both the oxazole and the tolyl rings. Key structure-activity relationship (SAR) observations include:
-
Position of the Tolyl Group : As demonstrated in the antiproliferative studies, the position of the aryl (including tolyl) substituent on the oxazole ring is critical for activity[1].
-
Substitution on the Tolyl Ring : The electronic nature and position of substituents on the phenyl ring of aryl-oxazoles can significantly influence their potency and selectivity as enzyme inhibitors.
Conclusion and Future Directions
Tolyloxazoles represent a promising, yet not extensively explored, class of pharmacologically active compounds. The available data, primarily from studies on broader classes of aryl-substituted oxazoles, indicates their potential as anticancer and anti-inflammatory agents. The antiproliferative activity of a p-tolyl oxazole derivative against leukemia cells highlights a potential therapeutic avenue.
Future research should focus on the systematic synthesis and screening of a wider range of tolyloxazole isomers and derivatives to establish a more comprehensive understanding of their structure-activity relationships. Direct comparative studies evaluating their efficacy against key pharmacological targets (e.g., COX enzymes, 5-LOX, various kinases) are crucial to identify lead compounds for further development. Additionally, investigation into their pharmacokinetic and toxicological profiles will be essential for their translation into clinical candidates.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-5-P-tolyloxazole: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5-p-tolyloxazole was not available at the time of this writing. The following disposal procedures are based on best practices for halogenated organic compounds and safety data for the closely related compound, 2-Chloro-5-phenyloxazole. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated heterocyclic organic compound, it is classified as a halogenated organic waste and must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
All handling of this compound waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Hazard Profile of a Structurally Similar Compound
To provide a framework for understanding the potential hazards, the following table summarizes the GHS hazard statements for the related compound, 2-Chloro-5-phenyloxazole. It is reasonable to assume a similar hazard profile for this compound.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unreacted compound, reaction mixtures, contaminated solvents, and contaminated labware (e.g., pipette tips, weighing boats).
-
Crucially, this waste must be segregated as Halogenated Organic Waste .[1][2][3] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A polyethylene or glass container with a secure, screw-on cap is recommended.[4]
-
The container must be in good condition, free from cracks or damage.
-
If collecting liquid waste, do not fill the container to more than 90% of its capacity to allow for expansion.
-
-
Labeling of Hazardous Waste:
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A complete list of all other constituents in the container, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.[2]
-
The date accumulation started.
-
The name of the principal investigator or responsible person.
-
The laboratory room number.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[4]
-
Ensure the waste container is stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks.
-
-
Requesting Waste Pickup:
-
Once the container is full or you are ready to dispose of the waste, contact your institution's EHS department to schedule a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online system or specific forms.
-
Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, absorbent pads, and weighing paper that are contaminated with this compound should be collected in a separate, clearly labeled, sealed plastic bag and disposed of as solid hazardous waste.
-
Empty Containers: The original container of this compound must be disposed of as hazardous waste unless triple-rinsed. To triple-rinse, use a suitable solvent (e.g., acetone or methanol), and collect all rinsate as halogenated organic waste. After triple-rinsing, deface the label and dispose of the container according to your EHS guidelines.
Emergency Procedures for Spills
In the event of a spill, immediately alert others in the area and evacuate if necessary. If the spill is small and you are trained to handle it:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.
Disposal Workflow Diagram
References
Personal protective equipment for handling 2-Chloro-5-P-tolyloxazole
Essential Safety and Handling Guide for 2-Chloro-5-P-tolyloxazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety profiles of structurally similar compounds, including chlorinated and oxazole-containing molecules. It is imperative to treat this compound with caution and handle it as potentially hazardous.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Immediate Safety and Hazard Information
Based on related chemical structures, this compound should be presumed to be an irritant to the skin, eyes, and respiratory system. Halogenated organic compounds can also carry other health risks, and full toxicological properties of this specific compound are unknown.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is crucial to minimize exposure and ensure safety.
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn when there is a risk of splashing.[4][5][6] |
| Skin Protection | A flame-retardant lab coat (e.g., Nomex®) buttoned to cover as much skin as possible.[4] Wear appropriate protective gloves (e.g., nitrile) and change them immediately if contaminated.[4][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any damage before use.[2][4][7] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If this is not possible, a respirator may be required after a formal risk assessment.[4] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory.[4][7] |
Operational Plan for Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have appropriate spill cleanup materials (e.g., absorbent pads) readily available.[8]
Step 2: Donning PPE
-
Put on all required personal protective equipment as detailed in the table above before entering the handling area.
Step 3: Chemical Handling
-
Conduct all manipulations of this compound, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.[8]
-
Avoid the formation of dust or aerosols.[2]
Step 4: Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.[1][2]
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic waste.[9][10][11] Do not mix with non-halogenated waste to avoid costly disposal procedures.[12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8][10]
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring the container is kept closed and within secondary containment.[8]
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office. Do not pour this chemical down the drain.[10][12]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-(p-Tolyl)benzo[d]oxazole 835-71-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. bvl.bund.de [bvl.bund.de]
- 6. hsa.ie [hsa.ie]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
